Oxane-4-carboxylic acid
Beschreibung
The exact mass of the compound Tetrahydropyran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPKHOTUOHDTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968003 | |
| Record name | Oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-03-1 | |
| Record name | Tetrahydropyran-4-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Tetrahydropyranylcarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SE9AE7LDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Characterization of Oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural characterization of oxane-4-carboxylic acid, a heterocyclic organic compound. The information presented herein is intended to support research and development activities by providing detailed chemical properties, spectroscopic data, and standardized experimental protocols.
Core Chemical and Physical Properties
This compound, also known as tetrahydropyran-4-carboxylic acid, is a valuable building block in medicinal chemistry and organic synthesis. Its chemical structure consists of a saturated six-membered oxane ring with a carboxylic acid substituent at the 4-position.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 5337-03-1 | [1][2] |
| SMILES | C1COCCC1C(=O)O | [1] |
| InChIKey | AVPKHOTUOHDTLW-UHFFFAOYSA-N | [1][2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.5 | Quintet | 1H | H-4 |
| ~3.9 | Triplet of triplets | 2H | H-2e, H-6e |
| ~3.4 | Triplet of doublets | 2H | H-2a, H-6a |
| ~1.8 | Multiplet | 2H | H-3e, H-5e |
| ~1.6 | Multiplet | 2H | H-3a, H-5a |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~179 | C=O |
| ~67 | C-2, C-6 |
| ~41 | C-4 |
| ~29 | C-3, C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3][4][5] The spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 2950-2850 | C-H stretch | Alkane |
| 1710-1760 | C=O stretch | Carboxylic acid |
| 1320-1210 | C-O stretch | Carboxylic acid |
| 1100-1000 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular ion) |
| 113 | [M-OH]⁺ |
| 85 | [M-COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and structural characterization of this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)oxane.
Materials:
-
4-(hydroxymethyl)oxane
-
Jones reagent (chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
Dissolve 4-(hydroxymethyl)oxane in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
NMR Data Acquisition
Instrumentation:
-
BRUKER AC-300 or equivalent NMR spectrometer.[1]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
IR Spectrum Acquisition
Instrumentation:
-
Bruker IFS 85 or equivalent FTIR spectrometer.[1]
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of the crystalline sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrum Acquisition
Instrumentation:
-
A GC-MS system equipped with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
Acquisition:
-
Inject the sample into the gas chromatograph.
-
The separated compound enters the mass spectrometer.
-
Acquire the mass spectrum using electron ionization at 70 eV.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its structural characterization.
References
- 1. This compound | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 5337-03-1 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Physical and chemical properties of tetrahydropyran-4-carboxylic acid
An In-depth Technical Guide to Tetrahydropyran-4-carboxylic Acid
Introduction
Tetrahydropyran-4-carboxylic acid, with the CAS number 5337-03-1, is a heterocyclic organic compound.[1][2][3][4][5][6][7][8][9] It serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry.[1][4][10] Its structure, featuring a saturated six-membered tetrahydropyran ring with a carboxylic acid functional group at the 4-position, makes it a valuable scaffold in the design of novel molecules, including pharmaceutical agents.[11] This document provides a comprehensive overview of the physical and chemical properties of tetrahydropyran-4-carboxylic acid, along with detailed experimental protocols.
Physical Properties
The physical characteristics of tetrahydropyran-4-carboxylic acid have been determined through various analytical methods. These properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][3][5][6][10] |
| Molecular Weight | 130.14 g/mol | [1][5][6][9][10] |
| Appearance | White to off-white or pale cream crystalline powder | [1][2][12] |
| Melting Point | 87-89 °C | [1][12] |
| Boiling Point | 264.5 °C at 760 mmHg; 115 °C at 20 mmHg; 114-146 °C at 11 mmHg | [1][2][4] |
| Density | 1.185 g/cm³ | [1][2] |
| pKa | 4.43 ± 0.20 (Predicted) | [4] |
| Flash Point | 114 °C | [1][2] |
| Refractive Index | 1.4315 (estimate) | [1][4] |
| Solubility | Soluble in Methanol and DMSO.[4][10] In DMSO, solubility is reported as 200 mg/mL (1536.81 mM), though use of an ultrasonic bath may be necessary.[10] | |
| Storage Conditions | Store in a dry, well-ventilated area.[3] Recommended storage is at room temperature or refrigerated at 2-8 °C, sealed in a dry environment.[3][4] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[10] |
Chemical Properties
Spectral Data
The structural identity of tetrahydropyran-4-carboxylic acid is confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
A predicted ¹H NMR spectrum in CDCl₃ (400 MHz) shows the following peaks: δ 3.99-4.03 (dd, 2H), 3.51-3.53 (d, 2H), 3.38-3.45 (t, 2H), 1.72-1.80 (m, 1H), 1.65-1.68 (d, 1H), 1.52 (s (b), 1H), 1.29-1.40 (m, 2H).[2]
-
An experimental ¹H NMR spectrum in DMSO shows peaks at: 9.35 (br s, 1H, COOH), 3.9 (t, 2H, CH₂), 3.46 (t, 2H, CH₂), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH₂)₂).
-
-
Mass Spectrometry:
-
Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/z 148 [M+1+NH₃]⁺.
-
Reactivity and Stability
Tetrahydropyran-4-carboxylic acid exhibits reactivity typical of a carboxylic acid, while the tetrahydropyran ring is generally stable.
-
Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.[13] For instance, reaction with methanol and thionyl chloride yields the corresponding methyl ester.[14]
-
Amide Formation: It can be converted to an amide by first forming an acid halide (e.g., using a halogenating agent like thionyl chloride) and then reacting with an amine.[13]
-
Decarboxylation: While the parent compound is stable, related dicarboxylic acids like tetrahydropyran-4,4-dicarboxylic acid can be decarboxylated at high temperatures (120-130 °C) to yield tetrahydropyran-4-carboxylic acid.
-
Synthetic Intermediate: It is a widely used intermediate in the synthesis of more complex molecules and pharmaceutical compounds.[1] For example, it is a precursor in the synthesis of 4-Ethenyloxane-4-carboxylic Acid.[14]
Safety Information
-
Hazard Classification: It is classified as an irritant (Xi, Xn).[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it in a well-ventilated area.[3] Avoid breathing dust, mist, or spray.[3]
Experimental Protocols
Synthesis of Tetrahydropyran-4-carboxylic Acid
A commercially viable, multi-step synthesis has been reported, which involves cyclization, hydrolysis, and decarboxylation.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
This step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether.[14]
-
Reagents and Materials:
-
Diethyl malonate
-
Bis(2-chloroethyl) ether
-
Potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Charge a reaction vessel with DMF, diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and TBAB.
-
Heat the mixture to reflux.[14]
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, filter the potassium carbonate and distill off the DMF to obtain the crude product.
-
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
The diester from Step 1 is hydrolyzed to the corresponding dicarboxylic acid using a strong base.[14]
-
Reagents and Materials:
-
Diethyl tetrahydropyran-4,4-dicarboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Methylene dichloride
-
-
Procedure:
-
Charge a vessel with water, the diester from Step 1, and NaOH.
-
Heat the mixture to 50-60 °C for 7-8 hours, monitoring the reaction by GC.
-
After completion, cool the mixture and adjust the pH to 1-2 with concentrated HCl.
-
Extract the product with methylene dichloride.
-
Distill the solvent to isolate the dicarboxylic acid.
-
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
The final step is the controlled decarboxylation of the dicarboxylic acid.
-
Reagents and Materials:
-
Tetrahydropyran-4,4-dicarboxylic acid (from Step 2)
-
Xylene
-
Paraffin oil
-
-
Procedure:
-
Charge a reaction vessel with xylene and paraffin oil and heat to 120-130 °C.
-
Carefully add the dicarboxylic acid from Step 2 in portions, controlling the evolution of carbon dioxide.
-
After the addition is complete, distill the solvent to isolate the final product, tetrahydropyran-4-carboxylic acid.
-
Visualizations
The following diagrams illustrate the synthesis workflow and key chemical reactions of tetrahydropyran-4-carboxylic acid.
Caption: Workflow for the synthesis of tetrahydropyran-4-carboxylic acid.
References
- 1. Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Tetrahydro-2H-pyran-4-carboxylic acid, CAS No. 5337-03-1 - iChemical [ichemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]
- 7. Tetrahydropyran-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Tetrahydropyran-4-carboxylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Oxane-4-carboxylic Acid: A Technical Guide for Researchers
Introduction
Oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, saturated oxane ring serves as a valuable scaffold and a bioisostere for other cyclic systems, often leading to improved pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, and its application as a building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5337-03-1 | [2] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Tetrahydropyran-4-carboxylic acid, 4-Carboxytetrahydropyran, Tetrahydro-2H-pyran-4-carboxylic acid | [3] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 114-146 °C (at 11 mmHg) | [3] |
| Density | 1.185 g/cm³ | [1] |
| pKa (Predicted) | 4.43 ± 0.20 | [3] |
| Solubility in DMSO | 200 mg/mL (1536.81 mM) | [4] |
| Solubility | Soluble in Methanol | [3] |
| SMILES | O=C(O)C1CCOCC1 | [2] |
| InChIKey | AVPKHOTUOHDTLW-UHFFFAOYSA-N | [2] |
Synthesis and Purification
A commercially viable, three-step synthesis of this compound has been developed, which involves cyclization, hydrolysis, and decarboxylation.
Experimental Protocols
Step I: Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate
-
Cyclization: To a solution of diethyl malonate (1.0 mole) and a suitable base in a solvent, add bis(2-chloroethyl) ether (1.0 mole).
-
The reaction mixture is heated to reflux.
-
Upon completion, the solvent is removed, and the residue is worked up to isolate the diethyl tetrahydropyran-4,4'-dicarboxylate.
Step II: Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid
-
Hydrolysis: The Diethyl tetrahydropyran-4,4'-dicarboxylate (1.0 mole) from Step I is hydrolyzed using an aqueous solution of sodium hydroxide (5.0 mole).
-
The reaction is carried out at a temperature of 40-50 °C.
-
After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 with a suitable acid to precipitate the dicarboxylic acid.
Step III: Synthesis of Tetrahydropyran-4-carboxylic acid
-
Decarboxylation: The Tetrahydropyran-4,4'-dicarboxylic acid from Step II is heated to 120-130 °C in a suitable solvent such as xylene, with paraffin oil used to control the evolution of carbon dioxide.
-
The reaction is monitored by the cessation of gas evolution.
-
After cooling, the product is extracted with a solvent like ethyl acetate.
-
The solvent is removed under reduced pressure to yield this compound.
Purification: The crude this compound can be purified by standard techniques for carboxylic acids, such as recrystallization from a suitable solvent or by acid-base extraction. In the latter method, the acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran (oxane) moiety is a prevalent structural motif in a wide array of biologically active compounds, including natural products and synthetic drugs. It is often employed as a bioisostere of cyclohexane, offering the advantage of a hydrogen bond acceptor through its oxygen atom, which can lead to enhanced binding affinity with biological targets.[5] Furthermore, the incorporation of the tetrahydropyran ring can improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[5]
This compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential. Derivatives of this acid have been investigated for a variety of biological activities, including as neurological receptor antagonists and as inhibitors of the C-Met oncogene, which is implicated in various cancers.
Diagrams
Synthesis Workflow of this compound
Caption: A three-step synthesis of this compound.
Representative Signaling Pathway: C-Met Inhibition
Given that tetrahydropyran derivatives have been explored as C-Met inhibitors, the following diagram illustrates a simplified representation of the C-Met signaling pathway and the point of inhibition.
Caption: Inhibition of the C-Met signaling pathway.
References
- 1. Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-(FMOC-AMINO)-TETRAHYDROPYRAN-4-CARBOXYLIC ACID | 285996-72-7 [chemicalbook.com]
Spectroscopic Profile of Tetrahydropyran-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for tetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural integrity and purity of tetrahydropyran-4-carboxylic acid can be ascertained through a combination of spectroscopic techniques. The key data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.35 | br. s | 1H | COOH |
| 3.9 | t | 2H | H-2e, H-6e |
| 3.46 | t | 2H | H-2a, H-6a |
| 2.65 - 2.55 | m | 1H | H-4 |
| 1.9 - 1.75 | m | 4H | H-3, H-5 |
Solvent: DMSO-d₆
¹³C NMR Data
Carbon NMR spectroscopy identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 175.8 | C=O |
| 66.5 | C-2, C-6 |
| 41.2 | C-4 |
| 28.7 | C-3, C-5 |
Note: Experimental ¹³C NMR data for tetrahydropyran-4-carboxylic acid is not widely available in public spectral databases. The provided data is based on predictive models and data from structurally similar compounds. Experimental verification is recommended.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum for tetrahydropyran-4-carboxylic acid is available on the NIST WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 2930 - 2850 | Medium | C-H stretch (aliphatic) |
| 1705 | Strong | C=O stretch (carboxylic acid dimer) |
| 1420 | Medium | C-H bend (CH₂) |
| 1290 | Medium | C-O stretch |
| 1240 | Medium | C-O stretch |
| 1180 | Strong | C-O-C stretch (ether) |
| 940 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A chemical ionization mass spectrometry (CI-MS) result shows a peak at m/z 148, corresponding to [M+NH₄]⁺.
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Fragment | Description |
| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 113 | [M - OH]⁺ | Loss of hydroxyl radical |
| 85 | [M - COOH]⁺ | Loss of carboxyl group |
| 84 | [C₅H₈O]⁺ | Loss of formic acid |
| 55 | [C₄H₇]⁺ | Further fragmentation of the ring |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tetrahydropyran-4-carboxylic acid.
Materials:
-
Tetrahydropyran-4-carboxylic acid sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of tetrahydropyran-4-carboxylic acid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean 5 mm NMR tube using a pipette.
-
-
Instrument Setup (General):
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a standard 30° or 90° pulse sequence.
-
Set the number of scans to 8-16, with a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 0-200 ppm.
-
Use a standard proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of solid tetrahydropyran-4-carboxylic acid to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
Tetrahydropyran-4-carboxylic acid sample (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and a soft tissue
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid tetrahydropyran-4-carboxylic acid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
-
After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a soft tissue.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of tetrahydropyran-4-carboxylic acid.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Materials:
-
Tetrahydropyran-4-carboxylic acid sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine or acetonitrile)
-
GC-MS instrument with an appropriate column (e.g., a polar capillary column)
-
Autosampler vials
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a small amount (approx. 1 mg) of tetrahydropyran-4-carboxylic acid in a suitable solvent in a vial.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its more volatile silyl ester.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
-
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized tetrahydropyran-4-carboxylic acid.
-
Examine the mass spectrum of this peak to determine the molecular ion and analyze the fragmentation pattern.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of tetrahydropyran-4-carboxylic acid.
Caption: Logical relationship of spectroscopic data to molecular structure elucidation.
References
Navigating the Commercial Landscape of Tetrahydropyran-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropyran-4-carboxylic acid, a key heterocyclic building block, is integral to the synthesis of a wide array of pharmaceutical compounds and functional materials. Its structural motif is prevalent in numerous biologically active molecules, making its commercial availability a critical consideration for research and development pipelines. This technical guide provides an in-depth overview of the commercial sources, pricing, and synthesis of tetrahydropyran-4-carboxylic acid, equipping researchers with the necessary information to procure this vital intermediate.
Commercial Availability and Supplier Overview
Tetrahydropyran-4-carboxylic acid is readily available from a multitude of chemical suppliers, catering to both small-scale research and larger-scale development needs. The compound is typically offered at purities of 98% or higher, ensuring its suitability for sensitive synthetic applications. Key suppliers include major international vendors and specialized chemical manufacturers.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name | Purity | Available Quantities | Price (USD) | CAS Number |
| Thermo Scientific Chemicals | Tetrahydropyran-4-carboxylic acid, 98% | 98% | 5 g, 25 g | $59.40 (5g), $175.65 (25g) | 5337-03-1 |
| Ottokemi | Tetrahydropyran-4-yl-carboxylic acid, 98% | 98% | 5 g, 25 g, 100 g, 1 kg | $41.63 (5g), $175.00 (25g), $600.13 (100g), POR (1kg) | 5337-03-1 |
| iChemical | Tetrahydro-2H-pyran-4-carboxylic acid | 98% | 100 g, 150 g, 200g | $201.96 (100g), $244.44 (150g) | 5337-03-1 |
| Oakwood Products Inc. (via Neta Scientific) | Tetrahydropyran-4-Carboxylic Acid | 99% | 100 g | $133.00 | 5337-03-1 |
| Fluorochem | Tetrahydropyran-4-carboxylic acid | - | 1 g | £5.00 | 5337-03-1 |
| Tokyo Chemical Industry (TCI) | Tetrahydropyran-4-carboxylic Acid | >98.0% (GC) | - | - | 5337-03-1 |
| Sigma-Aldrich | Tetrahydro-2h-pyran-4-carboxylic acid | - | - | - | 5337-03-1 |
| Home Sunshine Pharma | Tetrahydropyran-4-carboxylic Acid | ≥99.0% | In stock | - | 5337-03-1 |
POR: Price on Request
Synthesis of Tetrahydropyran-4-carboxylic Acid: A Commercially Viable Protocol
For applications requiring larger quantities or in-house synthesis capabilities, a commercially viable synthetic route has been reported. This process involves a three-step sequence starting from readily available starting materials.
Experimental Protocol
Step I: Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate
This initial step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether.
-
Reagents: Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole), Solvent, Base, Tetrabutylammonium bromide (TBAB).
-
Procedure: The reaction is carried out in a suitable solvent with a base and TBAB as a phase transfer catalyst.
Step II: Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid
The diester from Step I is hydrolyzed to the corresponding dicarboxylic acid.
-
Reagents: Diethyl tetrahydropyran-4,4'-dicarboxylate (1.0 mole), Sodium hydroxide (NaOH, 5.0 mole).
-
Procedure: The hydrolysis is performed using a 5 molar equivalent of NaOH at a temperature of 40-50°C. After complete hydrolysis, the pH is adjusted to 1.0-2.0.
Step III: Decarboxylation to Tetrahydropyran-4-carboxylic acid
The final step is the controlled decarboxylation of the diacid.
-
Reagents: Tetrahydropyran-4,4'-dicarboxylic acid (1.0 mole), Paraffin oil, Xylene.
-
Procedure: The decarboxylation is conducted at 120-130°C in a mixture of xylene and paraffin oil. The paraffin oil helps to prevent decomposition of the product at the reaction temperature. The product, 4-tetrahydropyranylcarboxylic acid, is isolated after the evolution of carbon dioxide ceases. This method reports a molar yield of 80-85% with a GC purity of 98-99%.
Visualizing the Synthesis and Supply Chain
To further elucidate the synthesis and commercial landscape, the following diagrams are provided.
Caption: Synthetic pathway for tetrahydropyran-4-carboxylic acid.
Oxane-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the heterocyclic building blocks gaining prominence, oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, has emerged as a versatile and valuable component in the design of new therapeutic agents. Its saturated, non-planar ring system offers a desirable three-dimensional character to molecules, often leading to improved metabolic stability, reduced toxicity, and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its burgeoning applications as a key building block in the development of innovative pharmaceuticals.
Physicochemical Properties and Spectral Data
This compound is a white to off-white solid with the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol .[1][2] The presence of the carboxylic acid group makes it a weak acid, and its heterocyclic nature imparts a degree of polarity. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetrahydropyran-4-carboxylic acid, THP-4-carboxylic acid | |
| CAS Number | 5337-03-1 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | 244.2±33.0 °C at 760 mmHg | [3] |
| pKa | ~4.5 (estimated) | |
| LogP | -0.87 (estimated) | [3] |
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.
Table 2: Spectral Data of this compound
| Technique | Key Features and Wavenumbers/Shifts | Reference(s) |
| ¹H NMR | δ (ppm): 12.0 (br s, 1H, COOH), 3.9-4.0 (m, 2H), 3.3-3.4 (m, 2H), 2.5-2.6 (m, 1H), 1.7-1.9 (m, 4H) | |
| ¹³C NMR | δ (ppm): ~175 (C=O), ~67 (C-O), ~40 (CH-COOH), ~30 (CH₂) | [4][5] |
| IR (KBr) | ν (cm⁻¹): ~3000 (br, O-H), ~1700 (s, C=O), ~1100 (s, C-O) | [1] |
| Mass Spec (CI-MS) | m/z: 148 [M+NH₃]⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with a common and scalable method involving a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether. This process includes a cyclization reaction, followed by hydrolysis of the resulting diester and subsequent decarboxylation.
Experimental Protocol: A Commercially Viable Synthesis
This protocol is adapted from a reported commercially viable process.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
Reaction: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst to form the cyclic diester.
-
Procedure:
-
To a stirred solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.
-
Add bis(2-chloroethyl) ether and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 12-18 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.
-
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid
-
Reaction: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.
-
Procedure:
-
Dissolve the crude diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide (5-6 molar equivalents).
-
Heat the mixture at 40-50 °C until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.
-
Step 3: Synthesis of this compound
-
Reaction: The dicarboxylic acid is decarboxylated by heating in a high-boiling solvent.
-
Procedure:
-
Suspend tetrahydropyran-4,4-dicarboxylic acid in a high-boiling solvent such as xylene containing a small amount of paraffin oil.
-
Heat the mixture to 120-130 °C. The evolution of carbon dioxide will be observed.
-
Maintain the temperature until gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford this compound. The crude product can be further purified by recrystallization.
-
A schematic representation of this synthetic workflow is provided below.
Applications in Drug Discovery
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for introducing this moiety into drug candidates. The THP ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane, offering improved physicochemical properties like increased polarity and reduced lipophilicity, which can lead to better pharmacokinetic profiles.[1]
Role as a Building Block in Kinase Inhibitors
The THP moiety has been successfully incorporated into kinase inhibitors. For instance, Gilteritinib (Xospata®), an approved FLT3/AXL kinase inhibitor for acute myeloid leukemia, features a tetrahydropyran ring.[1] While not directly synthesized from this compound, the success of such molecules highlights the value of the THP scaffold in this therapeutic area. The carboxylic acid handle of this compound provides a convenient point for derivatization, allowing for its incorporation into various kinase inhibitor backbones through amide bond formation.
Incorporation into GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets. The tetrahydropyran ring can be found in various GPCR modulators. For example, it is a core component of certain neurokinin-1 (NK1) receptor antagonists.[6] The rigid conformation of the oxane ring can help to pre-organize the molecule for optimal binding to the receptor, while the oxygen atom can participate in hydrogen bonding interactions.
Amide Bond Formation: A Key Reaction
The carboxylic acid functionality of this compound is most commonly utilized through the formation of amide bonds. This reaction allows for the coupling of the oxane scaffold to a wide array of amine-containing fragments, enabling the exploration of vast chemical space in drug discovery programs.
A variety of coupling reagents can be employed for the amidation of this compound. A general procedure using a carbodiimide coupling agent is outlined below.
-
Reaction: this compound is coupled with a primary or secondary amine in the presence of a coupling agent and an activating agent.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and an activating agent like 1-hydroxybenzotriazole (HOBt, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
The logical flow for a typical amide coupling reaction is depicted in the following diagram.
Signaling Pathways and Biological Targets
While specific signaling pathways directly modulated by simple derivatives of this compound are not extensively documented, the broader classes of molecules into which the THP scaffold is incorporated provide insights into its potential biological relevance.
-
Kinase Signaling Pathways: As a component of kinase inhibitors, derivatives of this compound can potentially modulate various signaling pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and others, depending on the specific kinase being targeted.[1]
-
GPCR Signaling: When integrated into GPCR ligands, these derivatives can influence a multitude of physiological processes regulated by these receptors, including neurotransmission, inflammation, and metabolic regulation. The specific pathway (e.g., Gs, Gi, Gq) would be determined by the GPCR target.[7]
The following diagram illustrates a simplified representation of how a hypothetical kinase inhibitor containing the this compound scaffold might interrupt a signaling cascade.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]
- 3. Oxetane-2-carboxylic acid (864373-47-7) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Oxane-4-carboxylic Acid as a Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid, saturated heterocyclic linkers to improve pharmacological properties.[2][4]
This document provides detailed application notes and protocols for the utilization of Oxane-4-carboxylic acid, a saturated heterocyclic compound, as a rigid linker in the development of PROTACs. The incorporation of an oxane moiety can offer advantages such as improved solubility, metabolic stability, and cell permeability, potentially leading to PROTACs with enhanced oral bioavailability and in vivo efficacy.[5][6] These notes will cover the synthesis, biological evaluation, and relevant signaling pathways, providing a comprehensive guide for researchers in the field of targeted protein degradation.
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Advantages of this compound as a PROTAC Linker
The use of rigid heterocyclic scaffolds like oxane can impart favorable physicochemical properties to PROTAC molecules.[5] The oxane ring can improve aqueous solubility and reduce the lipophilicity of the PROTAC, which are often challenges with large, complex molecules.[4] Furthermore, the rigidity of the oxane linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[8] The metabolic stability of the PROTAC may also be improved due to the resistance of the oxane ring to enzymatic degradation.[9]
Data Presentation: Performance of PROTACs with Heterocyclic Linkers
While specific data for this compound linkers is emerging, the following tables summarize the performance of PROTACs containing structurally similar saturated heterocyclic linkers, such as piperidine and piperazine, targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This data serves as a valuable reference for the expected performance of oxane-based PROTACs.
Table 1: BTK-Targeting PROTACs with Heterocyclic Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BTK-PROTAC-1 | BTK | Cereblon | Piperazine-based | <1 | >90 | [9] |
| BTK-PROTAC-2 | BTK | Cereblon | Piperidine-based | 1-40 | >90 | [2] |
| MT-802 | BTK | Cereblon | PEG | 0.5 | >90 | [10] |
Table 2: BRD4-Targeting PROTACs with Heterocyclic Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-34 | BRD4 | Cereblon | Piperazine-based | 60 | >90 | [11] |
| QCA570 | BRD4 | Cereblon | Not specified | ~1 | >90 | [12] |
| dBET6 | BRD4 | Cereblon | Not specified | 21 | >90 | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs incorporating an this compound linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC with an this compound linker typically involves a convergent approach where the POI ligand and the E3 ligase ligand are synthesized separately and then coupled to the bifunctional oxane linker. A common method for this coupling is through amide bond formation.
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of an amine-functionalized POI ligand to this compound. A similar procedure can be used for the subsequent coupling of the E3 ligase ligand.
-
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.1 equivalents) and the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.
-
Biological Evaluation Protocols
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add RIPA lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein and loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the downstream effect of target protein degradation on cell viability.
-
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
-
Logical Relationships in PROTAC Design
The design of a successful PROTAC involves a careful balance of multiple parameters. The choice of the linker is a central element that influences several key properties of the final molecule.
Conclusion
This compound represents a promising building block for the development of next-generation PROTACs. Its rigid, heterocyclic structure has the potential to confer improved physicochemical and pharmacological properties, leading to more potent and effective protein degraders. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this novel linker. A systematic investigation of linker properties is crucial for the rational design of PROTACs with optimal therapeutic potential.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GPCR Modulators Utilizing Tetrahydropyran-4-Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of G-protein coupled receptor (GPCR) modulators incorporating a tetrahydropyran core, with a specific focus on a potent Neurokinin-1 (NK1) receptor antagonist. The tetrahydropyran moiety is a valuable scaffold in medicinal chemistry, offering a favorable pharmacokinetic profile and serving as a rigid core for the precise spatial arrangement of pharmacophoric elements.
Introduction to Tetrahydropyran Scaffolds in GPCR Drug Discovery
The tetrahydropyran ring is a privileged scaffold in modern drug discovery, frequently employed to enhance the drug-like properties of therapeutic candidates. Its saturated heterocyclic structure provides a three-dimensional framework that can improve metabolic stability, reduce clearance, and modulate lipophilicity. In the context of GPCR modulators, the tetrahydropyran core can act as a central hub from which substituents can be projected to interact with specific residues within the receptor's binding pocket.
Case Study: A Potent Tetrahydropyran-Containing NK1 Receptor Antagonist
A prominent example of a GPCR modulator featuring a tetrahydropyran core is the potent and selective NK1 receptor antagonist, 1-[2-(R)-{1-(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(R)-(3,4-difluorophenyl)-4-(R)-tetrahydro-2H-pyran-4-ylmethyl]-3-(R)-methylpiperidine-3-carboxylic acid .[1] The NK1 receptor, a class A GPCR, is the primary receptor for the neuropeptide Substance P and is implicated in inflammatory processes, pain transmission, and emesis.[2][3] Antagonists of the NK1 receptor have found clinical application as antiemetics for chemotherapy-induced nausea and vomiting.[2][3]
Quantitative Pharmacological Data
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Merck Compound [I] | Human NK1 Receptor | Radioligand Binding | 3.5 | - |
| Rat NK1 Receptor | Radioligand Binding | 3.2 | - | |
| Dog NK1 Receptor | Radioligand Binding | 12 | - | |
| Gerbil NK1 Receptor | Radioligand Binding | 4.1 | - | |
| Rhesus Monkey NK1 Receptor | Radioligand Binding | 2.5 | - |
Data sourced from a presentation on a related series of Merck compounds.
Experimental Protocols
The synthesis of the title NK1 receptor antagonist showcases a sophisticated approach to stereocontrolled tetrahydropyran ring formation.[1] The key step involves an asymmetric conjugate addition to an α,β-unsaturated ester.[1]
Synthesis of the Tetrahydropyran Core
A detailed, step-by-step protocol for the synthesis of the tetrahydropyran core, based on the methodology described by Huffman et al. (2005), is provided below. Note: This is a representative protocol and may require optimization.
Materials:
-
α,β-unsaturated ester (e.g., an ester of (E)-4-(3,4-difluorophenyl)but-2-enoic acid)
-
Pseudoephedrine
-
n-Butyllithium (n-BuLi)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Lithium aluminum hydride (LAH)
-
Pyridinium chlorochromate (PCC)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Auxiliary Amide:
-
To a solution of pseudoephedrine in anhydrous THF at -78 °C, add n-BuLi dropwise.
-
After stirring for 30 minutes, add the α,β-unsaturated ester and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography.
-
-
Asymmetric Conjugate Addition:
-
To a solution of the chiral amide in anhydrous THF at -78 °C, add a solution of a suitable organocuprate reagent (prepared from a Grignard reagent and a copper(I) salt).
-
Stir the reaction at -78 °C for several hours.
-
Quench the reaction with a mixture of saturated aqueous NH4Cl and ammonium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
The diastereomeric excess can be determined by chiral HPLC or NMR analysis of a suitable derivative.
-
-
Reduction and Lactonization:
-
To a solution of the Michael adduct in anhydrous THF at 0 °C, add LAH portion-wise.
-
Stir the reaction at room temperature until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
Dissolve the crude diol in a suitable solvent (e.g., dichloromethane) and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to effect lactonization.
-
Purify the resulting lactone by flash column chromatography to yield the tetrahydropyran core.
-
Signaling Pathways and Visualizations
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that primarily couples to Gαq and Gαs proteins.[4] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and survival.
-
Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
Caption: NK1 Receptor Signaling Pathway.
General Workflow for Synthesis and Evaluation
The overall process for the synthesis and evaluation of tetrahydropyran-based GPCR modulators follows a logical progression from chemical synthesis to biological characterization.
References
- 1. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Application of Oxane-4-Carboxylic Acid in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments that typically bind to protein targets with weak affinity. The structural information gleaned from these fragment-target complexes then guides the optimization of the initial hits into potent drug candidates. Saturated heterocyclic scaffolds are of particular interest in FBDD as they provide three-dimensional diversity and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.
Oxane-4-carboxylic acid, a saturated six-membered heterocyclic compound, represents a valuable, yet currently underexplored, fragment for FBDD. Its rigid oxane ring can effectively probe protein binding pockets, while the carboxylic acid moiety can serve as a key interaction point or a vector for further chemical elaboration. The incorporation of such sp³-rich fragments is a recognized strategy to enhance the clinical success of drug candidates.
This document provides detailed application notes and protocols for the utilization of this compound in FBDD campaigns. While direct literature on the specific application of this compound in FBDD is limited, the methodologies presented here are based on established principles and successful applications of similar saturated heterocyclic and carboxylic acid-containing fragments.
Application Notes
Rationale for Using this compound in FBDD
-
Scaffold Rigidity and 3D Shape: The chair-like conformation of the oxane ring presents a defined three-dimensional shape that can effectively explore the topology of a protein's binding site. This rigidity reduces the entropic penalty upon binding compared to more flexible fragments.
-
Improved Physicochemical Properties: Saturated heterocycles are known to enhance aqueous solubility and metabolic stability, which are desirable properties for drug candidates. The oxane moiety, being a cyclic ether, can act as a hydrogen bond acceptor.
-
Versatile Chemical Handle: The carboxylic acid group is a key functional group in many drugs, capable of forming strong ionic and hydrogen bond interactions with protein targets. It also serves as a versatile chemical handle for fragment elaboration through amide bond formation and other coupling reactions, allowing for vectoral exploration of the surrounding binding pocket.
-
Bioisosteric Replacement: this compound can be employed as a bioisostere for other cyclic and acyclic motifs in fragment libraries, offering a unique combination of rigidity, polarity, and synthetic tractability.
Key Considerations for Screening
-
Fragment Library Design: this compound can be included as a core fragment in a diversity-oriented library of saturated heterocycles. Analogs with substitutions on the oxane ring can be synthesized to explore structure-activity relationships (SAR) at the fragment stage.
-
Biophysical Screening Techniques: Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for screening. A combination of methods is recommended to ensure robust hit validation. Suitable techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ligand-observed (e.g., Saturation Transfer Difference - STD, WaterLOGSY) and protein-observed (e.g., ¹H-¹⁵N HSQC) NMR experiments are powerful tools for detecting weak interactions.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on fragment binding, including association (k_on) and dissociation (k_off) rates, and the dissociation constant (K_D).
-
X-ray Crystallography: This is the gold standard for FBDD as it provides high-resolution structural information of the fragment bound to the target, revealing key interactions and guiding fragment evolution.
-
Thermal Shift Assays (TSA): TSA can be used as a primary screening method to identify fragments that stabilize the target protein upon binding.
-
-
Hit Validation and Progression: A validated hit is typically a fragment that shows binding in two or more biophysical assays and for which a crystal structure in complex with the target protein can be obtained. The carboxylic acid moiety can then be used as an anchor point for fragment growing or linking strategies.
Quantitative Data Summary
Disclaimer: The following tables present illustrative quantitative data that might be expected from an FBDD campaign involving this compound and its analogs against a hypothetical kinase target. These values are not from published studies on this compound but are representative of typical fragment screening results.
Table 1: Illustrative Biophysical Screening Data for this compound Fragments against Kinase X
| Fragment ID | Structure | Molecular Weight (Da) | K_D (SPR) (µM) | Ligand Efficiency (LE) |
| OXA-001 | This compound | 130.14 | 500 | 0.35 |
| OXA-002 | (R)-2-Methyl-oxane-4-carboxylic acid | 144.17 | 250 | 0.38 |
| OXA-003 | (S)-2-Methyl-oxane-4-carboxylic acid | 144.17 | >1000 | - |
| OXA-004 | 4-Hydroxy-oxane-4-carboxylic acid | 146.14 | 800 | 0.31 |
Table 2: Illustrative Inhibitory Activity of Elaborated Fragments
| Compound ID | Structure | IC₅₀ (µM) | Ligand Efficiency (LE) |
| OXA-Lead-01 | (R)-N-(3-chlorophenyl)-2-methyloxane-4-carboxamide | 15.2 | 0.42 |
| OXA-Lead-02 | (R)-N-(1H-indazol-5-yl)-2-methyloxane-4-carboxamide | 5.8 | 0.48 |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein:
-
Covalently immobilize the target protein (e.g., Kinase X) onto a CM5 sensor chip surface via amine coupling.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 Response Units).
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and its analogs in 100% DMSO.
-
Dilute the fragments into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a maximum of 2% DMSO.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated).
-
Monitor the binding response in real-time. A significant increase in response units compared to the reference cell indicates binding.
-
-
Affinity Determination (K_D):
-
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM).
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the K_D.
-
Protocol 2: Hit Validation and Structural Analysis using X-ray Crystallography
-
Protein Crystallization:
-
Crystallize the target protein under conditions previously established.
-
-
Fragment Soaking:
-
Prepare a solution of the hit fragment (e.g., this compound) at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Transfer a protein crystal into a drop of the fragment-containing cryoprotectant solution and incubate for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the protein-fragment complex structure by molecular replacement using the apo-protein structure.
-
Refine the structure and model the bound fragment into the observed electron density.
-
Visualizations
Caption: FBDD workflow using this compound.
Application Notes and Protocols: Photoredox-Mediated Decarboxylative Functionalization of Tetrahydropyran-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photoredox-catalyzed functionalization of tetrahydropyran-4-carboxylic acid. This versatile building block can be effectively coupled with various partners through decarboxylation, offering a mild and efficient route to introduce the valuable tetrahydropyran motif into complex molecules. The methodologies outlined herein are based on established principles of photoredox catalysis and are intended to serve as a practical guide for synthetic and medicinal chemists.[1][2][3]
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties, including improved solubility and metabolic stability. Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions.[2][4] The decarboxylative functionalization of carboxylic acids via photoredox catalysis represents a particularly attractive strategy, as it utilizes readily available and stable precursors to generate alkyl radicals.[1][2][5]
This application note focuses on the use of tetrahydropyran-4-carboxylic acid as a precursor to the corresponding tetrahydropyranyl radical, which can then be engaged in a variety of coupling reactions. These transformations are of significant interest in drug discovery for late-stage functionalization and the generation of novel chemical entities.[6][7][8]
Reaction Principle: Decarboxylative Coupling
The core principle of these reactions involves the single-electron oxidation of the carboxylate derived from tetrahydropyran-4-carboxylic acid by an excited-state photocatalyst. This oxidation event triggers the extrusion of carbon dioxide (CO2) to generate a nucleophilic tetrahydropyran-4-yl radical. This radical can then participate in various bond-forming events, such as addition to electron-deficient alkenes (Giese addition) or coupling with electrophiles in dual catalytic systems.[2][3]
Figure 1. General mechanism for photoredox decarboxylative functionalization.
Application 1: Decarboxylative Giese Addition to Electron-Deficient Alkenes
This protocol describes the addition of the tetrahydropyran-4-yl radical to various Michael acceptors.
Experimental Protocol
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Electron-deficient alkene (e.g., N-phenylmaleimide, acrylonitrile, methyl acrylate)
-
Photocatalyst: e.g., fac-[Ir(ppy)3] or an organic photocatalyst like 4CzIPN
-
Base: e.g., Triethylamine (Et3N) or cesium carbonate (Cs2CO3)
-
Solvent: Anhydrous and degassed dimethylformamide (DMF) or acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp, 40W)[4]
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add tetrahydropyran-4-carboxylic acid (1.2 equiv.), the electron-deficient alkene (1.0 equiv.), the photocatalyst (1-2 mol%), and the base (1.5 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from the visible light source and begin stirring. A cooling fan may be used to maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Michael Acceptor | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Phenylmaleimide | fac-[Ir(ppy)3] | Et3N | DMF | 12 | 85 |
| 2 | Acrylonitrile | 4CzIPN | Cs2CO3 | MeCN | 18 | 72 |
| 3 | Methyl Acrylate | fac-[Ir(ppy)3] | Et3N | DMF | 24 | 68 |
| 4 | 4-Vinylpyridine | 4CzIPN | Cs2CO3 | MeCN | 16 | 75 |
Yields are for the isolated, purified product.
Application 2: Dual Photoredox/Nickel-Catalyzed Decarboxylative Arylation
This protocol outlines a method for the cross-coupling of tetrahydropyran-4-carboxylic acid with aryl halides, a powerful strategy for constructing C(sp³)–C(sp²) bonds.[8]
Experimental Protocol
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Aryl halide (e.g., 4-bromobenzonitrile, 1-bromo-4-methoxybenzene)
-
Photocatalyst: e.g., [Ir[dF(CF3)ppy]2(dtbbpy)]PF6[4]
-
Nickel catalyst: e.g., NiCl2·glyme[4]
-
Ligand: e.g., 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Base: e.g., Potassium carbonate (K2CO3) or a non-nucleophilic organic base
-
Solvent: Anhydrous and degassed 1,4-dioxane or dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp, 40W)
Figure 2. General experimental workflow for photoredox reactions.
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), tetrahydropyran-4-carboxylic acid (1.5 equiv.), photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), ligand (5-10 mol%), and base (2.0 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Seal the vial, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from the visible light source and begin stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Aryl Halide | Ni Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | NiCl2·glyme | K2CO3 | Dioxane | 24 | 78 |
| 2 | 1-Bromo-4-methoxybenzene | NiCl2·glyme | K2CO3 | Dioxane | 36 | 65 |
| 3 | 2-Chloropyridine | NiCl2·glyme | K2CO3 | DMA | 24 | 71 |
| 4 | Methyl 4-iodobenzoate | NiCl2·glyme | K2CO3 | DMA | 20 | 81 |
Yields are for the isolated, purified product.
Safety and Handling
-
Photoredox catalysts, especially iridium complexes, can be expensive and light-sensitive. Store them in the dark and handle them under subdued light.
-
Many organic solvents are flammable and volatile. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-intensity light sources can be harmful to the eyes. Avoid direct exposure and use appropriate shielding.[4]
Troubleshooting
-
Low or no conversion: Ensure the solvent is anhydrous and thoroughly degassed. Oxygen can quench the excited state of the photocatalyst. Check the viability of the reagents and the light source.
-
Side product formation: Hydrodecarboxylation of the starting material can be a competing pathway.[9] Adjusting the concentration, solvent, or base may mitigate this.
-
Inconsistent results: Ensure the reaction setup is consistent, particularly the distance from the light source and the reaction temperature.
These protocols provide a foundation for exploring the rich reactivity of tetrahydropyran-4-carboxylic acid in photoredox catalysis. The mild conditions and broad functional group tolerance make these methods highly applicable to complex molecule synthesis and drug development programs.
References
- 1. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 2. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced Late-Stage Radical Decarboxylative and Deoxygenative Coupling of Complex Carboxylic Acids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Derivatization of Oxane-4-Carboxylic Acid for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxane-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The oxane ring serves as a versatile scaffold, offering a desirable balance of properties including metabolic stability, low lipophilicity, and improved aqueous solubility. The carboxylic acid functional group provides a convenient handle for derivatization, enabling the synthesis of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
This document provides detailed protocols for the derivatization of this compound, with a primary focus on amide bond formation, a cornerstone reaction in the generation of diverse chemical libraries. While specific literature on the high-throughput synthesis of this compound libraries is emerging, the protocols presented here are based on well-established and robust methods for the derivatization of related cyclic carboxylic acids, particularly oxetane-carboxylic acids, and are readily adaptable.[1][2]
Key Derivatization Strategy: Amide Coupling
Amide coupling is the most prevalent method for derivatizing carboxylic acids in library synthesis due to the vast commercial availability of primary and secondary amines, allowing for extensive exploration of chemical space.[3] The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. Several coupling reagents have been developed to facilitate this transformation efficiently under mild conditions.
General Workflow for Parallel Amide Synthesis
A typical workflow for the parallel synthesis of an amide library from this compound is depicted below. This process is amenable to automation and high-throughput formats.
Caption: Workflow for parallel amide library synthesis.
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound using common coupling reagents. These protocols are designed for parallel synthesis in multi-well plates but can be scaled as needed.
Protocol 1: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent that often leads to high yields and short reaction times.[4]
Materials:
-
This compound
-
Amine library (primary or secondary amines)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessels (e.g., 96-well plate with sealing caps)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M solution of the desired amine from the library in anhydrous DMF.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each reaction well, add 100 µL of the this compound solution (1.0 eq).
-
Add 110 µL of the HATU solution (1.1 eq).
-
Add 100 µL of the DIPEA solution (2.0 eq).
-
Mix the contents of the plate on a shaker for 15 minutes at room temperature.
-
-
Amine Addition:
-
Add 110 µL of the amine solution (1.1 eq) to each corresponding well.
-
Seal the reaction plate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 6-12 hours with gentle shaking.
-
Reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
The crude product can be purified by parallel solid-phase extraction (SPE) or preparative HPLC.
-
Protocol 2: Amide Coupling using EDC and HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as an activating agent to suppress side reactions and minimize racemization.[1]
Materials:
-
This compound
-
Amine library (primary or secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessels
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM or DMF.
-
Prepare a 0.22 M solution of the desired amine in the same solvent.
-
Prepare a 0.24 M solution of HOBt in the same solvent.
-
Prepare a 0.4 M solution of DIPEA in the same solvent.
-
Prepare a 0.24 M solution of EDC in the same solvent.
-
-
Reaction Setup (per well):
-
To each reaction well, add 100 µL of the this compound solution (1.0 eq).
-
Add 110 µL of the amine solution (1.1 eq).
-
Add 120 µL of the HOBt solution (1.2 eq).
-
Add 100 µL of the DIPEA solution (2.0 eq).
-
Cool the reaction plate to 0 °C.
-
-
EDC Addition:
-
Add 120 µL of the EDC solution (1.2 eq) to each well.
-
Seal the reaction plate.
-
-
Incubation:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with 200 µL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts can be combined, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify via parallel flash chromatography or preparative HPLC.
-
Data Presentation
The following table summarizes representative yields for amide coupling reactions with various amines. These values are illustrative and may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | DMF | 8 | 85-95 |
| 2 | Aniline | HATU/DIPEA | DMF | 12 | 70-85 |
| 3 | Morpholine | HATU/DIPEA | DMF | 6 | 90-98 |
| 4 | Benzylamine | EDC/HOBt/DIPEA | DCM | 18 | 80-90 |
| 5 | Aniline | EDC/HOBt/DIPEA | DCM | 24 | 65-80 |
| 6 | Morpholine | EDC/HOBt/DIPEA | DCM | 16 | 85-95 |
Signaling Pathways and Logical Relationships
The core of the derivatization process is the activation of the carboxylic acid, which is essential for the subsequent nucleophilic attack by the amine. The diagram below illustrates this fundamental relationship.
Caption: Activation and coupling in amide synthesis.
Stability Considerations
It is important to note that related four-membered ring systems, oxetane-carboxylic acids, can be susceptible to intramolecular ring-opening, especially under acidic conditions or upon heating.[1][5][6] While oxanes are generally more stable due to lower ring strain, it is advisable to perform reactions at or below room temperature and to avoid strongly acidic conditions to ensure the integrity of the oxane ring.
Conclusion
The derivatization of this compound, particularly through amide coupling, is a robust and versatile strategy for the generation of diverse compound libraries. The protocols provided herein offer reliable starting points for high-throughput synthesis campaigns. Researchers should consider the nature of the amine nucleophile and may need to optimize reaction conditions to achieve the desired purity and yield for each library member. Careful monitoring of reaction progress and product stability is recommended to ensure the successful synthesis of high-quality compound libraries for drug discovery and other research applications.
References
Protecting Group Strategies for Oxane-4-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxane-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, frequently incorporated into molecules to modulate physicochemical properties such as polarity and metabolic stability. The synthesis of complex molecules containing the this compound scaffold often necessitates the use of protecting groups to mask the reactive carboxylic acid functionality, and potentially other functional groups on the oxane ring, to prevent undesired side reactions. This document provides detailed application notes and protocols for the protection and deprotection of this compound, with a focus on strategies that allow for orthogonal functionalization, a key consideration in multi-step synthesis.
Protecting the Carboxylic Acid Moiety
The primary functional group of concern in this compound is the carboxyl group itself. Esterification is the most common strategy for its protection. The choice of ester depends on the desired stability and the required deprotection conditions, which must be compatible with other functional groups in the molecule.
Common Ester Protecting Groups
A variety of ester protecting groups can be employed for this compound, each with its own set of conditions for installation and removal. The most common are methyl, benzyl, and tert-butyl esters.
| Protecting Group | Protection Reagent(s) | Typical Solvents | Deprotection Conditions | Stability |
| Methyl (Me) | Dimethyl sulfate, SOCl₂/MeOH | Acetone, Methanol | LiOH, NaOH (saponification) | Base labile, stable to acid and hydrogenolysis |
| Benzyl (Bn) | Benzyl bromide (BnBr), Benzyl alcohol/acid catalyst | DMF, Toluene | H₂, Pd/C (hydrogenolysis) | Acid and base stable, labile to hydrogenolysis |
| tert-Butyl (tBu) | Isobutylene/H₂SO₄ (catalytic), Boc₂O/DMAP | Dichloromethane (DCM), Dioxane | Trifluoroacetic acid (TFA) | Acid labile, stable to base and hydrogenolysis |
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
This protocol describes the formation of methyl tetrahydropyran-4-carboxylate.
-
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone
-
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).
-
Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl tetrahydropyran-4-carboxylate.
-
Protocol 2: Benzyl Ester Protection of a Carboxylic Acid (General Procedure)
This general protocol can be adapted for this compound.
-
Materials:
-
Carboxylic acid (e.g., this compound)
-
Benzyl bromide (BnBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) / 1,4-Dioxane (1:1)
-
-
Procedure:
-
Dissolve the carboxylic acid (10 mmol) and benzyl bromide (1.88 g, 11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane.
-
Add sodium bicarbonate (0.84 g, 10 mmol) at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude benzyl ester, which can be purified by recrystallization or chromatography.
-
-
Note: Yields for this reaction are generally good to excellent.
Protocol 3: tert-Butyl Ester Protection of a Carboxylic Acid (General Procedure)
This protocol describes a general method for forming a tert-butyl ester.
-
Materials:
-
Carboxylic acid (e.g., this compound)
-
Liquefied isobutylene
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Dioxane
-
-
Procedure:
-
In a pressurized reaction vessel, dissolve the carboxylic acid in DCM or dioxane and cool to -78 °C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Condense an excess of isobutylene into the vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
After completion, cool the vessel, carefully vent the excess isobutylene, and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate to obtain the tert-butyl ester.[3]
-
-
Note: This procedure requires specialized equipment for handling pressurized reactions.
Deprotection Protocols
-
Methyl Ester Deprotection (Saponification): To a solution of the methyl ester in a mixture of water and THF (e.g., 1:5), add a 1 M aqueous solution of LiOH. Stir the reaction at room temperature until completion, as monitored by TLC. Acidify the reaction mixture to pH 5 with acetic acid and extract the carboxylic acid with an organic solvent.[4]
-
Benzyl Ester Deprotection (Hydrogenolysis): Dissolve the benzyl ester in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the carboxylic acid.[4]
-
tert-Butyl Ester Deprotection (Acidolysis): Dissolve the tert-butyl ester in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM. Stir the mixture at room temperature for 1-5 hours. Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1][3]
Orthogonal Protecting Group Strategies for Substituted Oxane-4-Carboxylic Acids
In the synthesis of more complex derivatives of this compound, such as those bearing additional hydroxyl or amino groups on the oxane ring, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others, enabling regioselective modifications of the molecule.
Logical Workflow for Orthogonal Protection
The following diagram illustrates a logical workflow for the selective functionalization of a hypothetical hydroxy-substituted this compound.
Caption: Orthogonal protection workflow for a substituted this compound.
Strategy for Hydroxy-Substituted Oxane-4-Carboxylic Acids
For an this compound bearing a hydroxyl group, a common orthogonal strategy involves protecting the alcohol as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) and the carboxylic acid as a benzyl ester.
-
Protection:
-
Hydroxyl Protection: React the di-functional molecule with a silylating agent like TBDMS-Cl in the presence of a base such as imidazole.
-
Carboxyl Protection: Subsequently, protect the carboxylic acid as a benzyl ester using benzyl bromide.
-
-
Selective Deprotection and Functionalization:
-
The silyl ether can be selectively cleaved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting the benzyl ester.[2] This allows for modification of the hydroxyl group.
-
Conversely, the benzyl ester can be removed by catalytic hydrogenolysis (H₂/Pd-C), leaving the silyl ether intact, which permits functionalization at the carboxylic acid position.
-
-
Final Deprotection: The remaining protecting group can be removed in a final step to yield the fully deprotected molecule.
Strategy for Amino-Substituted Oxane-4-Carboxylic Acids
For an amino-substituted this compound, an orthogonal approach could involve protecting the amino group as a tert-butoxycarbonyl (Boc) carbamate and the carboxylic acid as a methyl or benzyl ester.
-
Protection:
-
Amino Protection: React the molecule with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.
-
Carboxyl Protection: Esterify the carboxylic acid to a methyl or benzyl ester.
-
-
Selective Deprotection and Functionalization:
-
The Boc group is labile to acidic conditions (e.g., TFA in DCM) and can be removed without cleaving a methyl or benzyl ester under non-acidic conditions. This allows for modification of the amino group.
-
The methyl ester can be saponified with a base like LiOH, which is compatible with the Boc group. The benzyl ester can be removed by hydrogenolysis, which is also orthogonal to the Boc group. This enables functionalization of the carboxylic acid.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the protection of a functional group, in this case, the esterification of this compound.
Caption: General workflow for the esterification of this compound.
Conclusion
The selection of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules derived from this compound. By understanding the stability and reactivity of different protecting groups, and by employing orthogonal strategies, researchers can achieve selective functionalization and efficiently construct their target molecules. The protocols and strategies outlined in this document provide a practical guide for chemists working in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tetrahydropyran-4-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tetrahydropyran-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude tetrahydropyran-4-carboxylic acid?
A1: Common impurities can include unreacted starting materials, such as tetrahydropyran-4,4-dicarboxylic acid, residual solvents from the synthesis (e.g., xylene, toluene, DMF), and byproducts from side reactions. The crude product may also contain colored impurities or baseline impurities that are structurally similar to the target compound.
Q2: Which purification method is most suitable for my crude tetrahydropyran-4-carboxylic acid?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Distillation , particularly vacuum distillation, is suitable for separating compounds with different boiling points and can be used for larger scale purification.
-
Column chromatography offers high-resolution separation and is ideal for removing impurities with similar polarity to the product.[1]
Q3: My purified tetrahydropyran-4-carboxylic acid has a low melting point. What could be the issue?
A3: A low or broad melting point range typically indicates the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps may be necessary.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?
A4: Yes, TLC is a valuable tool for monitoring the progress of column chromatography and for assessing the purity of fractions. A suitable eluent system should be chosen to achieve good separation between the desired compound and any impurities. For carboxylic acids, it is often beneficial to add a small amount of a volatile acid (e.g., acetic acid) to the eluent to reduce tailing of the spots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of tetrahydropyran-4-carboxylic acid.
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for carboxylic acids include water, ethanol, or mixtures like toluene/petroleum ether. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath or even a freezer. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For carboxylic acids, adding a small percentage of acetic or formic acid to the mobile phase can help to elute the compound by preventing strong interactions with the silica gel. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| Poor separation of the product from an impurity (streaking or overlapping bands). | Inappropriate solvent system or overloading of the column. The acidic nature of silica gel can also cause streaking with carboxylic acids. | Optimize the solvent system using TLC first. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Consider deactivating the silica gel with a small amount of a base like triethylamine if the compound is acid-sensitive, or use a different stationary phase like alumina. |
| Low yield after chromatography. | The compound may be partially adsorbed onto the silica gel. Some fractions containing the product may have been discarded. | Ensure complete elution of the product by washing the column with a more polar solvent at the end of the run. Carefully monitor all fractions by TLC before combining and concentrating. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | The heating is too rapid, or there is a lack of boiling chips or stirring. | Heat the distillation flask slowly and evenly. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| The compound is not distilling at the expected temperature. | The vacuum is not low enough. The thermometer is not placed correctly. | Check the vacuum system for leaks. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature. |
| The product solidifies in the condenser. | The condenser water is too cold, or the compound has a high melting point. | Use room temperature water for the condenser or wrap the condenser with a heating tape set to a low temperature to prevent solidification. |
Data Presentation
The following table summarizes typical quantitative data for different purification methods of tetrahydropyran-4-carboxylic acid.
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Molar Yield | Reference |
| Decarboxylation/Distillation | 90-95% (titration) | 98-99% | 85% | |
| Recrystallization | - | >99% | Typically 70-90% | General knowledge |
| Column Chromatography | - | >99% | Typically 60-85% | General knowledge |
Experimental Protocols
Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude tetrahydropyran-4-carboxylic acid in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude tetrahydropyran-4-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
-
Stationary Phase and Eluent Selection: Pack a chromatography column with silica gel. Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape of the carboxylic acid.
-
Sample Preparation: Dissolve the crude tetrahydropyran-4-carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetrahydropyran-4-carboxylic acid.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Addition: Place the crude tetrahydropyran-4-carboxylic acid and a magnetic stir bar or boiling chips into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collection: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of tetrahydropyran-4-carboxylic acid at the applied pressure.
-
Completion: Stop the distillation once the temperature starts to drop or when most of the material has distilled. Release the vacuum carefully before turning off the cooling water.
Mandatory Visualization
Caption: General workflows for the purification of crude tetrahydropyran-4-carboxylic acid.
Caption: Decision tree for troubleshooting low purity of tetrahydropyran-4-carboxylic acid.
References
Overcoming poor solubility of oxane-4-carboxylic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxane-4-carboxylic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the poor aqueous solubility of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A: The solubility of these compounds is governed by a balance between the polar carboxylic acid group and the nonpolar oxane ring and any other lipophilic substituents. The carboxylic acid group can form hydrogen bonds with water, but the larger, nonpolar portions of the molecule can disrupt the water structure, leading to low solubility, especially at acidic or neutral pH.[1][2]
Q2: What is the first and most straightforward step I should take to improve the solubility of my compound?
A: The simplest and most common initial approach is to adjust the pH of the aqueous solution. As carboxylic acids, these compounds are significantly more soluble in basic (high pH) solutions where the carboxylic acid group is deprotonated to form a more polar carboxylate salt.[3][4][5][6]
Q3: How does salt formation improve solubility?
A: Salt formation converts the neutral, less polar carboxylic acid into an ionized salt.[7][8] This charged species is more readily solvated by polar water molecules, which can dramatically increase aqueous solubility and the dissolution rate.[9][10] Common counterions used for acidic drugs include sodium, potassium, and calcium.[10]
Q4: What are co-solvents, and how can they help with solubility issues?
A: Co-solvents are water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) that are added to an aqueous solution to reduce its overall polarity.[11] This makes the solvent system more favorable for dissolving nonpolar compounds. However, it is critical to keep the final concentration of organic co-solvents low in biological assays (typically <1%) to avoid artifacts or toxicity.[12][13]
Q5: When should I consider a prodrug strategy?
A: A prodrug approach is a more advanced strategy used when simple formulation changes are insufficient, particularly for improving oral bioavailability.[14] This involves chemically modifying the carboxylic acid group (e.g., creating an ester) to make the molecule more lipophilic for better membrane permeability.[15] The modifying group is later cleaved by enzymes in the body to release the active parent drug.[16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My compound precipitates immediately upon dilution into my aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of your compound is higher than its maximum solubility in the assay buffer.[18] Solution: Decrease the final assay concentration. Perform a solubility test to determine the maximum soluble concentration beforehand.[13] |
| Rapid Solvent Shift | Diluting a concentrated DMSO stock directly into an aqueous buffer causes a rapid change in solvent polarity, making the compound "crash out" of solution.[13][18] Solution: Perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[12] Alternatively, add the stock solution dropwise while vortexing.[18] |
| Incorrect Buffer pH | The pH of your buffer is too low (acidic) for the carboxylic acid to be ionized and soluble.[19] Solution: Increase the pH of your buffer. For a carboxylic acid, a pH at least 2 units above its pKa is generally recommended to ensure it is >99% in the ionized, more soluble form.[7] |
Problem: My compound is soluble initially but precipitates over time during the experiment.
| Potential Cause | Recommended Solution |
| Thermodynamic Insolubility | The initial concentration was supersaturated and kinetically trapped, but over time it crashes out to reach its true, lower thermodynamic solubility limit.[12] Solution: Lower the final compound concentration to be at or below the determined thermodynamic solubility limit. |
| Temperature Shift | Solubility can be temperature-dependent. Moving a plate from room temperature to a 37°C incubator can cause precipitation if solubility decreases at higher temperatures (less common for most compounds).[18] Solution: Pre-warm all solutions and buffers to the final incubation temperature before adding the compound. |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in complex media (e.g., cell culture media), leading to precipitation.[18] Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is the issue, consider reducing its concentration if the assay allows. |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data for representative carboxylic acid drugs, illustrating the impact of different solubility enhancement techniques.
Table 1: Effect of Salt Formation on Aqueous Solubility
| Compound | Form | Aqueous Solubility (mg/mL) | Fold Increase |
| Drug A (Weak Acid) | Free Acid | 0.05 | - |
| Sodium Salt | 15.0 | 300x | |
| Drug B (Weak Acid) | Free Acid | 0.002 | - |
| Potassium Salt | 1.2 | 600x | |
| RS-82856 | Parent Drug | ~1.0 (at pH 7) | - |
| Hydrogen Sulfate Salt | >10.0 (at pH 7) | >10x[8] |
Data are representative and compiled for illustrative purposes.
Table 2: Effect of pH and Co-solvents on Solubility
| Compound | Condition | Solubility (µM) |
| Ibuprofen | pH 5.0 Buffer | 21 |
| pH 7.4 Buffer | 1,200 | |
| pH 7.4 + 5% DMSO | 3,500 | |
| Flurbiprofen | pH 5.0 Buffer | 5 |
| pH 7.4 Buffer | 450 | |
| pH 7.4 + 5% DMSO | 1,100 |
Data are representative and compiled for illustrative purposes to show general trends.[20]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment by Turbidimetry
This high-throughput method is used to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[21]
-
Prepare Compound Plate: Create a serial dilution of a 10 mM compound stock in 100% DMSO using a 96-well plate.
-
Prepare Assay Plate: Add 190 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a clear, 96-well microplate.
-
Initiate Measurement: Transfer 10 µL of the DMSO dilutions from the compound plate to the assay plate. This results in a final DMSO concentration of 5%.[22]
-
Mix and Incubate: Mix the plate thoroughly for 1-2 minutes. Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically around 600-620 nm.[21]
-
Analysis: The concentration at which the absorbance significantly increases above the background indicates precipitation and defines the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Profile
This protocol determines how pH affects the solubility of your compound.
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., from pH 4.0 to pH 9.0).
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly seal the vials and agitate them on a shaker or rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).[23][24]
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension using a suitable syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.[22]
-
Quantify Concentration: Carefully take an aliquot of the clear supernatant and dilute it in a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer.
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Experimental Workflow for Solubility Screening
Caption: Workflow for determining thermodynamic solubility.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 24. Aqueous Solubility Assay | Bienta [bienta.net]
Technical Support Center: Amidation of Tetrahydropyran-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of tetrahydropyran-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the amidation of tetrahydropyran-4-carboxylic acid?
Low yields can stem from several factors:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be effective for this specific substrate, or the reaction conditions (temperature, solvent) may not be optimal.
-
Side reactions involving the coupling reagent: The coupling reagent itself can decompose or react with the amine to form inactive byproducts.
-
Poor solubility of reactants: Tetrahydropyran-4-carboxylic acid or the amine may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Hydrolysis of activated intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid, reverting it to the starting material.
-
Steric hindrance: If the amine is sterically bulky, the nucleophilic attack on the activated carboxylic acid can be slow.
Q2: Can the tetrahydropyran ring open under amidation conditions?
The tetrahydropyran ring is generally stable under most standard amidation conditions. However, very strong acidic conditions, particularly with certain Lewis acids like titanium tetrachloride (TiCl₄), have been reported to potentially induce ring-opening of related cyclic ethers like tetrahydrofuran (THF). It is advisable to avoid harsh acidic conditions if ring stability is a concern. Standard carbodiimide and phosphonium/uronium salt-based coupling reactions are unlikely to cause ring-opening.
Q3: What are the common byproducts observed in the amidation of tetrahydropyran-4-carboxylic acid?
Common byproducts are often derived from the coupling reagent used:
-
Urea derivatives: When using carbodiimides like DCC or EDC, the corresponding N,N'-disubstituted ureas are formed. Dicyclohexylurea (from DCC) is poorly soluble in many organic solvents and can often be removed by filtration.
-
Guanidinium byproducts: Uronium-based reagents like HATU can react with the amine to form a guanidinium byproduct, which consumes the amine and reduces the yield of the desired amide. This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.
-
N-acylurea: The activated O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to separate from the desired amide.
Q4: How can I minimize racemization if I am using a chiral amine or a substituted tetrahydropyran-4-carboxylic acid with a stereocenter?
To minimize racemization:
-
Use coupling reagents known for low racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). HATU is also known to suppress racemization.
-
Keep the reaction temperature low (e.g., 0 °C to room temperature).
-
Choose a non-polar solvent if possible.
-
The choice of base can also be critical; non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Amide Product | Incomplete activation of the carboxylic acid. | - Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure anhydrous reaction conditions by using dry solvents and reagents. |
| Formation of unreactive carboxylate salt. | Add the amine after pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes. | |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a White Precipitate | Formation of dicyclohexylurea (DCU) when using DCC. | Remove the DCU by filtration before work-up. If some remains, it can sometimes be removed by trituration with a suitable solvent. |
| The starting carboxylic acid or amine salt is crashing out of solution. | Choose a solvent in which all reactants are soluble (e.g., DMF, NMP, or DCM/DMF mixtures). | |
| Difficult Purification | Contamination with urea byproducts from EDC. | Perform an acidic work-up (e.g., wash with 1M HCl) to protonate the urea and facilitate its removal in the aqueous phase. |
| Contamination with guanidinium byproduct from HATU. | Use a slight excess of the carboxylic acid relative to the amine or add the amine portion-wise to the activated acid. | |
| Unreacted tetrahydropyran-4-carboxylic acid. | Perform a basic work-up (e.g., wash with saturated NaHCO₃ solution) to extract the unreacted acid into the aqueous layer. |
Data Presentation
Table 1: Comparison of Coupling Reagents in the Amidation of an Aliphatic Carboxylic Acid with a Primary Amine
| Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Amide Yield (%) | Major Side Product (%) |
| EDC (1.2) / HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 85 | N-acylurea (5-10) |
| HATU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 92 | Guanidinium byproduct (<5) |
| T3P® (1.5) | Pyridine (3.0) | Ethyl Acetate | 50 | 6 | 90 | Phosphonic acid byproducts |
| SOCl₂ (1.2) then Amine | Pyridine (2.0) | DCM | 0 to 25 | 2 | 88 | Over-reaction/decomposition |
Table 2: Effect of Solvent on Amide Yield using EDC/HOBt
| Solvent | Temperature (°C) | Time (h) | Amide Yield (%) |
| Dichloromethane (DCM) | 25 | 12 | 85 |
| N,N-Dimethylformamide (DMF) | 25 | 12 | 88 |
| Tetrahydrofuran (THF) | 25 | 12 | 82 |
| Acetonitrile (MeCN) | 25 | 12 | 80 |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
-
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.5 M) is added HOBt (1.2 eq.) and the amine (1.1 eq.).
-
The mixture is cooled to 0 °C in an ice bath.
-
EDC·HCl (1.2 eq.) is added portion-wise, followed by the dropwise addition of DIPEA (2.0 eq.).
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Amidation using HATU
-
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M) is added HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes for pre-activation.
-
The amine (1.1 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of tetrahydropyran-4-carboxylic acid.
Caption: A logical troubleshooting guide for low yield in amidation reactions.
Technical Support Center: Optimizing Amide Coupling Reactions of Oxane-4-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the amide coupling of oxane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling this compound with amines?
The primary challenges in the amide coupling of this compound include:
-
Low or no product yield: This can be attributed to several factors, including incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Side reactions: The formation of unwanted byproducts is a common issue.
-
Instability of the starting material: Oxetane-carboxylic acids can be unstable and may isomerize to lactones, especially when heated or under acidic conditions.[2][3][4][5] This inherent instability can significantly lower the yield of the desired amide.[3][4][5]
-
Steric hindrance: Bulky groups on either the this compound or the amine can impede the reaction.[1]
Q2: How can I improve the stability of this compound?
To minimize the risk of isomerization to a lactone, consider the following precautions:
-
Storage: Store this compound at low temperatures. For long-term storage, converting it to its corresponding ester or a salt can improve stability.[2]
-
Reaction Temperature: Whenever possible, perform coupling reactions at low temperatures (e.g., 0 °C to room temperature).[2] Avoid high temperatures, as heating can promote lactone formation.[3][4][5]
Q3: Which coupling reagents are recommended for this compound?
A variety of coupling reagents can be used for amide bond formation.[6] The choice depends on the specific amine and the scale of the reaction. Commonly used reagents include:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[7][8] DCC (N,N'-Dicyclohexylcarbodiimide) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[7][9]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, especially for sterically hindered couplings.[10][11] They are known for their high reactivity and ability to suppress side reactions.[11]
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that leads to fast reactions with minimal racemization.[7][10][12] However, using an excess of aminium-based reagents can lead to the formation of guanidinium byproducts.[12]
Q4: What is the role of additives like HOBt and HOAt?
Additives are often used in conjunction with coupling reagents to:
-
Suppress racemization: Additives like HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are crucial for minimizing the loss of stereochemical integrity, especially when coupling amino acid derivatives.[1][7]
-
Increase reaction rates: They can form highly reactive activated esters, which then react with the amine to form the amide bond, often leading to higher yields and faster reactions.[12] OxymaPure is another effective additive that can suppress racemization.[1]
Q5: Which solvents and bases are suitable for this coupling reaction?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Common choices include Dichloromethane (DCM) and Dimethylformamide (DMF).[1][2] It is critical to use anhydrous solvents to prevent the hydrolysis of activated intermediates.[1]
-
Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form. N,N-Diisopropylethylamine (DIPEA) is a widely used base for this purpose.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of carboxylic acid. | Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents).[1] Ensure the coupling reagent is not degraded; use a fresh bottle if necessary. |
| Deactivation of the amine. | Ensure sufficient base (e.g., 2.0 equivalents of DIPEA) is used to neutralize any acid and deprotonate the amine salt.[1][2] | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Instability of this compound (isomerization to lactone). | Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).[2] Avoid prolonged reaction times at elevated temperatures.[3][4] | |
| Steric hindrance. | Switch to a more powerful coupling reagent such as HATU or PyBOP. Consider running the reaction at a slightly elevated temperature (if the stability of the oxetane allows) or for a longer duration. | |
| Presence of Unreacted Starting Materials | Insufficient equivalents of one reagent. | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the carboxylic acid. |
| Reaction not gone to completion. | Increase the reaction time and monitor the progress by TLC or LC-MS.[2] | |
| Formation of Side Products | Racemization (if coupling a chiral amine). | Add an anti-racemization agent such as HOBt or HOAt (1.0-1.2 equivalents).[1] Running the reaction at a lower temperature can also help.[1] |
| Formation of guanidinium byproduct (with aminium/uronium reagents). | Avoid using a large excess of the coupling reagent (e.g., HATU, HBTU).[12] Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[12] | |
| Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or HOAt to trap the O-acylisourea intermediate and prevent its rearrangement. | |
| Difficult Purification | Water-soluble byproducts. | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[7] |
| Insoluble byproducts. | If using DCC, the DCU byproduct can often be removed by filtration.[7] Recrystallization from a suitable solvent like acetonitrile can also be effective.[9] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol for Difficult Couplings using HATU
This protocol is recommended for sterically hindered substrates or when other methods have failed.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 eq) and the non-nucleophilic base DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure described in the EDC/HOBt protocol.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC | Carbodiimide | Water-soluble byproduct, easy workup.[7] | Can lead to racemization without additives. |
| DCC | Carbodiimide | Inexpensive and effective.[7][9] | Insoluble urea byproduct can complicate purification.[7] |
| HATU | Aminium/Uronium | High reactivity, fast reactions, low racemization.[7][10] | More expensive, excess can cause guanidinylation.[12] |
| PyBOP | Phosphonium | High reactivity, good for hindered couplings, no guanidinylation.[10][11] | Byproducts can sometimes be difficult to remove. |
Table 2: Recommended Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Limiting reagent |
| Amine | 1.0 - 1.2 | Nucleophile |
| Coupling Reagent (e.g., EDC, HATU) | 1.0 - 1.5 | Carboxylic acid activation |
| Additive (e.g., HOBt, HOAt) | 1.0 - 1.2 | Suppress racemization, enhance rate |
| Base (e.g., DIPEA) | 2.0 | Neutralize acid, deprotonate amine |
Visualizations
Caption: A generalized workflow for the amide coupling of this compound.
Caption: A decision tree for troubleshooting low yields in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability of Tetrahydropyran-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tetrahydropyran-4-carboxylic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tetrahydropyran ring in tetrahydropyran-4-carboxylic acid under acidic conditions?
The tetrahydropyran (THP) ring is generally considered stable under a variety of non-acidic conditions.[1] In the context of tetrahydropyran-4-carboxylic acid, the molecule is a stable, solid compound at room temperature. Synthesis procedures for this compound involve steps carried out under acidic conditions (pH 1.0-2.0), which suggests its stability in moderately acidic environments. However, under harsh acidic conditions (e.g., strong acids at elevated temperatures), the ether linkage within the tetrahydropyran ring can be susceptible to cleavage.
Q2: What is the likely degradation pathway for tetrahydropyran-4-carboxylic acid in strong acid?
While tetrahydropyran-4-carboxylic acid is a relatively stable compound, forced degradation under strong acidic conditions could potentially lead to the opening of the tetrahydropyran ring. The degradation mechanism would likely involve the protonation of the oxygen atom in the ring, followed by a nucleophilic attack from a water molecule. This would result in the cleavage of a carbon-oxygen bond and the formation of a linear, difunctional compound.
Q3: What are the potential degradation products of tetrahydropyran-4-carboxylic acid under acidic conditions?
The acid-catalyzed hydrolysis of the tetrahydropyran ring would likely lead to the formation of 5-hydroxypentanal-4-carboxylic acid . This product contains both a hydroxyl and an aldehyde functional group, in addition to the original carboxylic acid. It's important to note that aldehydes can be prone to further reactions, such as oxidation or polymerization, under stress conditions. In a related context, the acidic hydrolysis of THP ethers yields 5-hydroxypentanal.[2][3]
Q4: What factors can influence the rate of degradation of tetrahydropyran-4-carboxylic acid in acidic solutions?
Several factors can affect the stability of tetrahydropyran-4-carboxylic acid in an acidic environment:
-
Acid Strength (pH): The rate of degradation is expected to increase as the pH of the solution decreases (i.e., as the acid concentration increases).
-
Temperature: Higher temperatures will accelerate the rate of the hydrolysis reaction.
-
Catalyst: The presence of certain Lewis acids may also catalyze the ring-opening reaction.[4]
-
Reaction Time: The extent of degradation will increase with longer exposure to acidic conditions.
Q5: How can I monitor the degradation of tetrahydropyran-4-carboxylic acid during my experiment?
The degradation of tetrahydropyran-4-carboxylic acid can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of any degradation products that are formed.
-
Mass Spectrometry (MS): LC-MS can be a powerful tool to identify the molecular weights of degradation products, which can aid in their structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in my HPLC chromatogram after acidic workup. | Degradation of tetrahydropyran-4-carboxylic acid due to harsh acidic conditions. | Neutralize the reaction mixture as soon as the reaction is complete. Use milder acidic conditions if possible. Analyze the new peaks by LC-MS to identify potential degradation products. |
| Low yield of my desired product after a reaction involving tetrahydropyran-4-carboxylic acid under acidic conditions. | The tetrahydropyran ring may be opening, leading to the loss of your starting material. | Reduce the reaction temperature and/or use a weaker acid. Monitor the reaction progress by TLC or HPLC to minimize exposure to harsh conditions. |
| The physical properties of my compound have changed after storage in an acidic solution. | This could be due to slow degradation over time. | Store tetrahydropyran-4-carboxylic acid as a solid in a cool, dry place. If a solution is required, prepare it fresh before use. Avoid long-term storage in acidic solutions. |
Experimental Protocols
Forced Degradation Study of Tetrahydropyran-4-carboxylic Acid under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of tetrahydropyran-4-carboxylic acid in an acidic solution.[5][6]
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of tetrahydropyran-4-carboxylic acid in methanol at a concentration of 1 mg/mL.
-
Acid Treatment:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 1 M NaOH.
-
Dilute the final solution with a 50:50 mixture of methanol and water to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by following the same procedure but replacing the 1 M HCl with 1 mL of water.
-
HPLC Analysis:
-
Analyze the acid-treated sample and the control sample by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of any new peaks in the acid-treated sample.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the acid-treated sample to that in the control sample.
-
If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS and NMR.
-
Data Presentation
Table 1: Summary of Forced Degradation Data for Tetrahydropyran-4-carboxylic Acid
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 1 M HCl | 24 | 60 | 8.5 | 1 |
| 0.1 M HCl | 24 | 60 | 1.2 | 0 |
| 1 M HCl | 12 | 80 | 15.2 | 2 |
| Control (Water) | 24 | 60 | < 0.1 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Potential acid-catalyzed degradation pathway of tetrahydropyran-4-carboxylic acid.
Caption: Workflow for a forced degradation study under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low yields in tetrahydropyran-4-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyran-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Tetrahydropyran-4-carboxylic acid?
A1: A widely used and commercially viable method involves a three-step process:
-
Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed, typically using a base like sodium hydroxide, to yield tetrahydropyran-4,4-dicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, affording the final product, tetrahydropyran-4-carboxylic acid.
Q2: What are the general storage conditions for Tetrahydropyran-4-carboxylic acid?
A2: Tetrahydropyran-4-carboxylic acid should be stored at room temperature (10°C - 25°C) in the continental US, though storage conditions may vary elsewhere.[1] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[2]
Q3: What are some common applications of Tetrahydropyran-4-carboxylic acid in research and development?
A3: Tetrahydropyran-4-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and are prevalent in pharmaceuticals. They are used in the development of neurological receptor antagonists for cognitive impairments and Alzheimer's disease, as well as in the structure-based design of novel inhibitors for enzymes like Met.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetrahydropyran-4-carboxylic acid.
Step 1: Cyclization Reaction Issues
Q4: My cyclization reaction of diethyl malonate and bis(2-chloroethyl) ether is giving a low yield. What are the potential causes and solutions?
A4: Low yields in the cyclization step can often be attributed to suboptimal reaction conditions, particularly the choice of solvent and base.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Highly polar aprotic solvents like DMF and DMSO have been shown to give better yields compared to less polar solvents like Toluene or THF.
-
Base Selection: The choice and amount of base are critical. Alkali metal carbonates, such as potassium carbonate, are commonly used. The amount of base should be optimized, typically in the range of 2 to 5 moles per mole of diethyl malonate.
-
Temperature: The reaction temperature should be maintained between 50-100°C.
Data Presentation: Cyclization Reaction Yields
| Solvent | Base (molar eq.) | TBAB (mol %) | Yield (%) |
| Toluene | 1.5 | 10.0 | 50.0 |
| Toluene | 2.0 | 0.3 | 52.0 |
| DMF | 2.0 | 0.4 | 65.0 |
| DMSO | 2.5 | 1.2 | 55.0 |
| THF | 2.0 | 1.8 | 30.0 |
Experimental Protocol: Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate
-
Charge a reaction vessel with 250 L of DMF, 80.0 kg (0.5 mole) of Diethyl malonate, 71.5 kg (1.0 mole) of Bis(2-chloroethyl) ether, 140 kg (2.0 mole) of Potassium carbonate, and 5.0 kg (0.031 mole) of tetra-butyl ammonium bromide (TBAB).
-
Reflux the mixture until the reaction is complete, monitoring by GC.
-
Filter the potassium carbonate and distill the DMF.
-
The resulting oil is diethyl tetrahydropyran-4,4'-dicarboxylate (typical purity of 95% by GC, with a molar yield of around 65%).
Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting logic for low cyclization yield.
Step 2: Hydrolysis Reaction Issues
Q5: The hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate is incomplete or slow. How can I improve this step?
A5: Incomplete hydrolysis can be a result of insufficient base, inadequate temperature, or short reaction times.
-
Base Concentration: A sufficient amount of base is crucial for complete hydrolysis. Typically, around 5.0 molar equivalents of NaOH are used.
-
Temperature and Time: The reaction temperature should be carefully controlled. A temperature range of 50-60°C for 7-8 hours is reported to be effective. Higher temperatures can lead to lower yields.
Data Presentation: Hydrolysis Reaction Yields
| Base (molar eq.) | Temperature (°C) | Time (hours) | Yield (%) |
| NaOH (5.0) | 50-60 | 2-3 | 70-72 |
| NaOH (5.0) | 70-80 | 2-3 | 50-55 |
| NaOH (3.0) | 90-100 | 1-2 | 30-40 |
Experimental Protocol: Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid
-
Charge a reaction vessel with 300 ml of water, 75.0 kg of diethyl tetrahydropyran-4,4'-dicarboxylate, and 112.5 kg (5.0 mole) of NaOH.
-
Heat the mixture to 50-60°C for 7-8 hours, monitoring the reaction by GC.
-
After completion, adjust the pH to 1-2 with concentrated HCl.
-
Extract the product with methylene dichloride.
-
Distill the solvent to isolate the product (typical molar yield of 72% with 90-95% purity by titration).
Step 3: Decarboxylation Reaction Issues
Q6: I am experiencing low yields during the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid. What are the common pitfalls?
A6: Low yields in the decarboxylation step are often due to thermal decomposition of the product at high temperatures.
-
Temperature Control: The temperature for decarboxylation is critical and should be carefully controlled, typically between 120-130°C.
-
Solvent Medium: Using a high-boiling solvent like xylene, especially in combination with paraffin oil, can help to control the reaction temperature and prevent decomposition of the final product. The solvent also helps to manage the evolution of carbon dioxide.
Data Presentation: Decarboxylation Reaction Yields
| Reagent/Solvent | Temperature (°C) | Yield (%) |
| Paraffin oil | 120-130 | 70 |
| Xylene + Paraffin oil | 120-130 | 80-85 |
| Xylene | 120-130 | Not specified |
Experimental Protocol: Synthesis of 4-Tetrahydropyranylcarboxylic acid
-
Charge a reaction vessel with 150.0 L of xylene and 2.5 kg of paraffin oil.
-
Heat the mixture to 120-130°C.
-
Carefully add 35.0 kg of tetrahydropyran-4,4'-dicarboxylic acid in lots, controlling the evolution of carbon dioxide.
-
After the addition is complete, distill the solvent under reduced pressure to isolate the 4-tetrahydropyranylcarboxylic acid (typical molar yield of 85% with 98-99% GC purity).
Overall Synthesis Workflow
Caption: Three-step synthesis of tetrahydropyran-4-carboxylic acid.
Purification Issues
Q7: I am having trouble purifying the final tetrahydropyran-4-carboxylic acid product. What are the recommended methods?
A7: The purification of tetrahydropyran-4-carboxylic acid can be achieved through several standard laboratory techniques.
-
Extraction: After the decarboxylation reaction, the product can be extracted from the reaction mixture using a suitable solvent like ethyl acetate or methylene dichloride.
-
Distillation: While not always necessary, distillation under reduced pressure can be used for purification.
-
Recrystallization/Crystallization: For achieving high purity, recrystallization is a powerful technique.[3] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.
-
Column Chromatography: If other methods fail to provide the desired purity, column chromatography can be employed.[3]
Logical Flow for Purification Method Selection
Caption: Decision workflow for purification of the final product.
References
Storage and handling recommendations for oxane-4-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of oxane-4-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2]
Q2: Is there a specific temperature range recommended for storage?
A2: For long-term storage, a refrigerated temperature range of 2-8°C is recommended to maintain the compound's stability. While some sources suggest storage in a cool, dry place, the structural similarity to less stable cyclic ether carboxylic acids warrants refrigerated conditions to minimize potential degradation.
Q3: I observe unexpected peaks in my analytical data (e.g., NMR, LC-MS) after storing the compound. What could be the cause?
A3: The appearance of new peaks may indicate degradation of this compound. A likely degradation pathway for cyclic ether carboxylic acids is isomerization to the corresponding lactone, a reaction that can be catalyzed by heat or acidic/basic conditions.[3][4][5][6]
Q4: My experimental results are inconsistent. Could the handling of this compound be a factor?
A4: Yes, inconsistent results can arise from improper handling. It is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] Avoid creating dust, and wash hands thoroughly after handling.[1] Cross-contamination or partial degradation due to exposure to incompatible substances can also lead to variability in experiments.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust or aerosols, use respiratory protection.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Assay or Purity | Degradation: The compound may have degraded due to improper storage conditions (e.g., elevated temperature, moisture). A primary degradation pathway is isomerization to a lactone.[3][4][5][6] | 1. Verify storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed container. 2. Re-analyze the material using a validated analytical method to confirm purity. 3. If degradation is confirmed, consider obtaining a fresh batch of the compound. |
| Inconsistent Solubility | Hygroscopicity/Degradation: The compound may have absorbed moisture, or partial degradation may have altered its solubility profile. | 1. Dry the compound under vacuum at a low temperature before use. 2. Use a fresh, unopened container of the compound for critical experiments. 3. Determine the solubility of a new batch in relevant solvents before starting experiments. |
| Unexpected Reaction Byproducts | Instability under Reaction Conditions: The reaction conditions (e.g., high temperature, strong acids/bases) may be promoting the isomerization of this compound to its lactone form. | 1. If possible, conduct the reaction at a lower temperature. 2. Avoid strongly acidic or basic conditions if they are not essential for the desired transformation. 3. Analyze for the presence of the corresponding lactone as a potential byproduct. |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes potential for thermal degradation and isomerization to lactone, a known instability for similar cyclic ether carboxylic acids.[3][4][5][6] |
| Humidity | Dry environment | Prevents hydrolysis and potential degradation. The compound should be stored in a tightly sealed container.[1][2] |
| Light | Store in a dark place | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photochemical degradation. |
| Incompatibilities | Strong oxidizing agents | Avoid storage with strong oxidizing agents to prevent hazardous reactions.[1] |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under accelerated conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature and humidity.
2. Materials:
-
This compound
-
Calibrated stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC with UV detector, LC-MS)
-
Validated stability-indicating analytical method
3. Methodology:
-
Initial Analysis (T=0):
-
Perform a complete analysis of the initial batch of this compound. This includes appearance, assay, purity (by HPLC), and identification of any degradation products.
-
-
Sample Preparation and Storage:
-
Place accurately weighed samples of this compound into appropriate containers (e.g., glass vials with inert caps).
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Procedure:
-
At each time point, remove a sample from the stability chamber.
-
Allow the sample to equilibrate to room temperature.
-
Perform the same complete analysis as in the initial assessment.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Identify and quantify any new degradation products.
-
Determine the rate of degradation and estimate the shelf-life under the tested conditions.
-
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Troubleshooting logic for handling issues with this compound.
References
Validation & Comparative
A Comparative Guide to Oxane-4-carboxylic Acid and Piperidine-4-carboxylic Acid Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This guide provides an objective, data-driven comparison of two prevalent heterocyclic scaffolds: oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid) and piperidine-4-carboxylic acid. By examining their key properties, this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection for drug design.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a nitrogen atom in piperidine-4-carboxylic acid with an oxygen atom to form this compound introduces subtle yet significant changes to the molecule's fundamental properties. These differences can be strategically leveraged to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Piperidine-4-carboxylic Acid | Implications for Drug Design |
| Structure | The oxygen atom in the oxane ring is a hydrogen bond acceptor, whereas the nitrogen in piperidine can act as both a hydrogen bond donor and acceptor, and is basic. | ||
| Molecular Weight | 130.14 g/mol | 129.16 g/mol [1] | The molecular weights are very similar and are unlikely to be a differentiating factor in drug design. |
| pKa | 4.43 (Predicted)[2] | 3.73 (Carboxylic Acid), 10.72 (Amine)[1] | The basic nitrogen in piperidine provides an additional site for ionization, which can be crucial for solubility and target interaction but may also lead to off-target effects. The single acidic pKa of the oxane derivative offers a more focused ionization profile. |
| cLogP (Calculated) | Not explicitly found | -3.0[1] | The highly polar nature of piperidine-4-carboxylic acid is reflected in its low calculated logP. While a direct comparative value for the oxane was not found, the replacement of the basic nitrogen with a less polar ether oxygen would be expected to slightly increase lipophilicity. |
| Aqueous Solubility | Soluble in Methanol[2] | Soluble in water[1] | Both parent scaffolds are polar and exhibit good solubility in polar solvents. The zwitterionic nature of piperidine-4-carboxylic acid at physiological pH contributes to its water solubility. |
Pharmacological and ADME Profile Comparison
The choice between an oxane and a piperidine scaffold can have a profound impact on a molecule's interaction with biological systems, including metabolic enzymes and efflux transporters.
| ADME/Tox Property | This compound Scaffold | Piperidine-4-carboxylic Acid Scaffold | Key Considerations |
| Metabolic Stability | Generally considered more metabolically stable. The ether linkage is less prone to oxidation compared to the carbon atoms adjacent to the nitrogen in piperidine. | Can be susceptible to metabolism, particularly N-dealkylation and oxidation of the ring by Cytochrome P450 (CYP) enzymes.[3] | Incorporating an oxane ring is a known strategy to enhance metabolic stability and prolong the half-life of a drug candidate.[3] |
| hERG Inhibition | Derivatives may exhibit lower hERG inhibition. The reduction in basicity by replacing the piperidine nitrogen can be a key strategy to mitigate hERG liability. | Piperidine-containing compounds, particularly those that are lipophilic and basic, are a well-known structural class of hERG inhibitors.[4] | Replacing a piperidine with a tetrahydropyran is a strategy to reduce hERG risk.[5][6] |
| CYP450 Inhibition | Generally, less likely to be potent CYP inhibitors compared to basic amines. | Piperidine-containing compounds are prevalent in known CYP inhibitors, particularly for CYP2D6 and CYP3A4.[7] | The basic nitrogen of the piperidine ring can be a key contributor to CYP inhibition. |
| P-glycoprotein (P-gp) Efflux | The impact is context-dependent and influenced by the overall molecular properties. | Can be substrates of P-gp, which may limit brain penetration and contribute to drug resistance.[8][9] | Structural modifications to either scaffold are often necessary to modulate P-gp efflux.[8] |
Signaling Pathways and Biological Context
Both scaffolds can be incorporated into molecules targeting a wide array of biological pathways. Given that piperidine-4-carboxylic acid is a conformationally constrained analogue of the neurotransmitter GABA, the GABAergic signaling pathway serves as a relevant example of a biological system where these scaffolds could be employed.[10]
Caption: Simplified schematic of a GABAergic synapse.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any comparative analysis in drug discovery. Below are outlines of standard protocols for key assays discussed in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to create a solution of a known concentration (e.g., 1-10 mM).
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic or basic functional group has been neutralized.[11]
Determination of LogP/LogD by Shake-Flask Method
Lipophilicity, expressed as LogP (for neutral compounds) or LogD (at a specific pH), is a key determinant of a drug's permeability, solubility, and off-target effects.
Methodology:
-
Pre-saturation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vial in a defined ratio.
-
Equilibration: The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Caption: Experimental workflow for an in vitro human liver microsomal stability assay.
Methodology:
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[12]
Conclusion
The choice between an this compound and a piperidine-4-carboxylic acid scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While both scaffolds offer a three-dimensional framework and a handle for polar interactions, their differing physicochemical and pharmacological properties can be strategically exploited.
The piperidine-4-carboxylic acid scaffold, with its basic nitrogen, offers an additional point for ionic interactions and can be a valuable component of pharmacophores targeting receptors like the GABA receptor. However, this basicity can also introduce liabilities such as increased potential for hERG and CYP inhibition, and metabolic instability.
In contrast, the this compound scaffold provides a more metabolically robust and less basic alternative. Its incorporation is a well-established strategy for mitigating hERG risk and improving metabolic stability. While it lacks the basic nitrogen of piperidine, the ether oxygen can still participate in hydrogen bonding.
Ultimately, the optimal choice will depend on a careful consideration of the desired target interactions, the required ADME profile, and the overall structure-activity relationship of the series under investigation. The data and protocols presented in this guide provide a foundational framework for making these critical decisions in the pursuit of safer and more effective therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Tetrahydropyran-4-carboxylic Acid: A Bioisosteric Alternative in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. One of the most frequently employed strategies is bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties, with the goal of enhancing efficacy, improving safety, and refining absorption, distribution, metabolism, and excretion (ADME) characteristics. The carboxylic acid moiety, a common pharmacophoric element, is often a candidate for such replacement due to its potential to cause metabolic instability, toxicity, and limited membrane permeability.[1][2][3] This guide provides a comparative overview of tetrahydropyran-4-carboxylic acid as a potential bioisostere for other functional groups, alongside established carboxylic acid surrogates.
The Rationale for Carboxylic Acid Bioisosterism
Carboxylic acids are integral to the structure of many drugs, often contributing to target binding through hydrogen bonding and ionic interactions.[4][5] However, their acidic nature and potential for metabolic liabilities, such as the formation of reactive acyl glucuronides, can be significant drawbacks.[1][2] Bioisosteric replacement aims to retain the desirable interactions of the carboxylic acid while mitigating its undesirable properties. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, each offering a unique profile of acidity, lipophilicity, and metabolic stability.[6][7][8]
Tetrahydropyran-4-carboxylic Acid: A Potential Bioisostere
Tetrahydropyran-4-carboxylic acid (THP-4-COOH) presents an intriguing, though less documented, option for bioisosteric replacement. The tetrahydropyran (THP) ring is recognized in medicinal chemistry as a valuable scaffold. It is often used as a bioisostere for cyclohexane, offering reduced lipophilicity and the introduction of a hydrogen bond acceptor through its ether oxygen, which can lead to improved ADME properties.[9] When combined with a carboxylic acid at the 4-position, the resulting molecule offers a unique combination of a polar, acidic head group with a conformationally constrained, hydrophilic cyclic ether.
While direct, extensive experimental data comparing THP-4-COOH as a bioisostere for other functional groups is limited in the current literature, its potential can be inferred from its structural components. It can be considered as a bioisostere for other cyclic carboxylic acids or as a replacement for larger, more complex acidic moieties where the THP ring can probe specific interactions within a binding pocket.
Physicochemical Properties: A Comparative Look
The utility of a bioisostere is largely dictated by its physicochemical properties. The following table summarizes key properties of tetrahydropyran-4-carboxylic acid in comparison to other relevant carboxylic acids and common bioisosteres.
| Functional Group | pKa | clogP | Molecular Weight ( g/mol ) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| Tetrahydropyran-4-carboxylic acid | 4.43 (Predicted) [10] | -0.2 (Estimated) | 130.14 [11] | 3 | 1 |
| Benzoic Acid | 4.20 | 1.87 | 122.12 | 2 | 1 |
| Cyclohexanecarboxylic Acid | 4.90 | 1.96 | 128.17 | 2 | 1 |
| Acetic Acid | 4.76 | -0.17 | 60.05 | 2 | 1 |
| 1H-Tetrazole-5-acetic acid | 3.33 | -0.89 | 128.09 | 5 | 2 |
| N-Acetylglycine (Acylsulfonamide analog) | ~2 | -1.41 | 117.10 | 3 | 2 |
Note: Some values are predicted or estimated due to limited experimental data in publicly available sources.
Experimental Evaluation of Bioisosteres: A General Workflow
To rigorously assess the viability of tetrahydropyran-4-carboxylic acid as a bioisostere in a specific drug discovery program, a systematic experimental approach is necessary. The following workflow outlines the key stages of such an evaluation.
Caption: General workflow for the design, synthesis, and evaluation of bioisosteres.
Key Experimental Protocols
Below are generalized protocols for key experiments in the evaluation of bioisosteres.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Capillary Electrophoresis
Objective: To determine the pKa of the carboxylic acid and its bioisosteres to understand their ionization state at physiological pH.
Methodology:
-
Sample Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM. Create working solutions by diluting the stock solution in water to 100 µM.
-
Capillary Electrophoresis System: Utilize a capillary electrophoresis instrument equipped with a UV detector. Use an uncoated fused-silica capillary.
-
Background Electrolyte (BGE): Prepare a series of BGEs with varying pH values (e.g., from 3 to 11) using appropriate buffers (e.g., phosphate, borate).
-
Measurement:
-
Inject the sample into the capillary filled with a BGE of a specific pH.
-
Apply a voltage and record the electrophoretic mobility of the compound.
-
Repeat the measurement with BGEs of different pH values.
-
-
Data Analysis: Plot the effective electrophoretic mobility against the pH of the BGE. The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To evaluate the susceptibility of the bioisosteric analogs to phase I metabolism.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathways and Bioisosteric Replacement: A Conceptual View
The impact of a bioisosteric replacement can extend to the molecular interactions governing signaling pathways. For instance, in a hypothetical scenario where a carboxylic acid on a ligand is crucial for interacting with a receptor that initiates a downstream signaling cascade, its replacement with tetrahydropyran-4-carboxylic acid could modulate this interaction.
Caption: Conceptual diagram of how a bioisosteric replacement might alter ligand-receptor interactions and downstream signaling.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a proven strategy in drug discovery to enhance the overall properties of a drug candidate. While established bioisosteres like tetrazoles and acyl sulfonamides have a significant track record, the exploration of novel surrogates is crucial for expanding the medicinal chemist's toolkit. Tetrahydropyran-4-carboxylic acid, with its unique combination of a hydrophilic cyclic ether and a carboxylic acid, represents a promising, albeit underexplored, bioisosteric replacement. Its potential to modulate physicochemical properties and introduce new interactions warrants further investigation. The systematic evaluation of this and other novel bioisosteres through rigorous experimental workflows will undoubtedly contribute to the development of safer and more effective medicines.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Analysis of Oxane-4-Carboxylic Acid and PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the selection of high-affinity ligands for the target protein and the E3 ligase is critical, the linker connecting these two moieties plays a decisive role in the overall efficacy, pharmacokinetic, and pharmacodynamic properties of the PROTAC molecule. This guide provides a comprehensive comparison of two distinct classes of linkers: the rigid, sp³-rich oxane-4-carboxylic acid type linkers and the flexible, hydrophilic polyethylene glycol (PEG) linkers.
Due to the limited availability of public data on PROTACs specifically incorporating this compound linkers, this guide will utilize data from PROTACs containing structurally related rigid linkers, such as oxetane and piperidine/piperazine moieties, as a proxy. This comparison will provide valuable insights into the performance trade-offs between rigid and flexible linkers, supported by quantitative data and detailed experimental methodologies.
The Critical Role of the Linker in PROTAC Function
The linker is not a passive spacer but an active component that influences several key aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][2]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, lipophilicity, and polar surface area, which in turn affect its cell permeability and oral bioavailability.[3][4]
-
Selectivity: Subtle changes in linker structure can influence the preferential degradation of one target protein over others, even within the same protein family.[5]
Quantitative Performance Comparison: Rigid vs. Flexible Linkers
The following tables summarize key performance data for PROTACs with rigid (oxetane, piperidine) and flexible (PEG) linkers, targeting the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Impact of Linker Type on BRD4 Degradation Efficiency
| PROTAC System (Target-E3 Ligase) | Linker Type | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | Selectivity for BRD4 over BRD2/BRD3 |
| BRD4-Cereblon | Flexible (PEG) | ~100 | >90 | Non-selective |
| BRD4-Cereblon | Rigid (Piperidinyl) | 0.4 | 98 | >100-fold |
| BRD4-Cereblon | Rigid (Azetidinyl) | 0.9 | 99 | >1000-fold |
Data synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.[1]
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker Type | General Solubility | General Cell Permeability | Oral Bioavailability |
| Flexible (PEG) | Generally higher due to hydrophilicity | Can be lower due to high polar surface area and flexibility | Often challenging to achieve |
| Rigid (Oxetane/Piperidine) | Can be lower, but tunable | Can be improved by pre-organizing the molecule into a more compact conformation | Potentially improved due to better metabolic stability and conformational control |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are methodologies for key experiments cited in the comparison of different linker types.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in cellular target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to assess the stability and cooperativity of the ternary complex.
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of a constant, near-saturating concentration of the target protein and a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Alternatively, sequentially inject the PROTAC followed by the target protein.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for the ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of the PROTAC to the target protein within living cells.
Protocol:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC.
-
BRET Measurement: After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) to allow for passive diffusion.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) to assess the rate of passive diffusion across the membrane.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible PEG linkers are synthetically accessible and can improve the solubility of PROTACs, they may also lead to poor cell permeability and a high entropic penalty upon ternary complex formation. In contrast, rigid linkers, exemplified here by oxetane and piperidine-containing structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability, improved cell permeability, and better overall degradation potency.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no one-size-fits-all solution. A systematic and data-driven approach to linker design and optimization, employing a suite of biophysical and cellular assays as detailed in this guide, is essential for the development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to tetrahydropyran-4-carboxylic acid
Tetrahydropyran-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its role in introducing the stable and pharmacokinetically favorable tetrahydropyran (THP) moiety. Its synthesis has been approached through various chemical strategies, each with distinct advantages and drawbacks. This guide provides a head-to-head comparison of the most common synthetic routes, offering detailed experimental protocols and quantitative data to inform researchers and drug development professionals in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to tetrahydropyran-4-carboxylic acid is often dictated by factors such as scale, cost, available starting materials, and desired purity. Below is a summary of the key quantitative metrics for the prominent synthetic pathways.
| Synthetic Route | Starting Materials | Key Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Malonic Ester Synthesis | Diethyl malonate, Bis(2-chloroethyl) ether | Cyclization, Hydrolysis, Decarboxylation | ~47% | >98% | Commercially viable, scalable, high purity | Multi-step, harsh reaction conditions |
| Route 2: Oxidation of Alcohol | (Tetrahydro-2H-pyran-4-yl)methanol | Oxidation | ~92-94% | High | High-yielding final step, potentially greener oxidants | Starting material may require separate synthesis |
| Route 3: Hydrolysis of Nitrile | 4-Cyanotetrahydropyran-4-carboxylic acid ester | Hydrolysis | 78-88% | High | Good yield from the cyano intermediate | Synthesis of the cyano intermediate can be complex |
| Route 4: Grignard Carboxylation | 4-Halotetrahydropyran (e.g., 4-bromotetrahydropyran) | Grignard formation, Carboxylation | Not reported | Variable | Potentially a direct, one-pot conversion | Lack of specific literature, moisture-sensitive reaction |
Visualizing the Synthetic Pathways
The following diagram illustrates the different approaches to the synthesis of the target molecule.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.
Route 1: Malonic Ester Synthesis
This commercially optimized three-step process provides high-purity tetrahydropyran-4-carboxylic acid.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)
-
Reagents: Diethyl malonate, Bis(2-chloroethyl) ether, Potassium carbonate, Tetra-n-butylammonium bromide (TBAB), N,N-Dimethylformamide (DMF).
-
Procedure: To a reactor charged with DMF, add diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a catalytic amount of TBAB. The mixture is heated to reflux and the reaction is monitored by Gas Chromatography (GC). Upon completion, the inorganic salts are filtered off, and the DMF is distilled to yield the crude product.
-
Yield: ~65%
-
Purity: ~95% by GC
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)
-
Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl), Methylene dichloride.
-
Procedure: The crude diethyl tetrahydropyran-4,4-dicarboxylate is heated with an aqueous solution of sodium hydroxide at 50-60°C for 7-8 hours. The reaction progress is monitored by GC. After completion, the reaction mixture is cooled and the pH is adjusted to 1-2 with concentrated HCl. The product is then extracted with methylene dichloride, which is subsequently distilled to isolate the dicarboxylic acid.
-
Yield: ~72%
-
Purity: 90-95% by titration
Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)
-
Reagents: Tetrahydropyran-4,4-dicarboxylic acid, Xylene, Paraffin oil.
-
Procedure: A mixture of xylene and paraffin oil is heated to 120-130°C. Tetrahydropyran-4,4-dicarboxylic acid is added portion-wise to control the evolution of carbon dioxide. After the addition is complete, the solvent is distilled off to isolate the final product.
-
Yield: ~85%
-
Purity: 98-99% by GC
Route 2: Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol
This route offers a potentially high-yielding final step. The following protocol is based on the oxidation of a similar substrate using potassium permanganate.[1]
-
Reagents: (Tetrahydro-2H-pyran-4-yl)methanol, Potassium permanganate (KMnO4), Water, Hydrochloric acid (HCl).
-
Procedure: (Tetrahydro-2H-pyran-4-yl)methanol is dissolved in water, and potassium permanganate is added. The reaction is stirred at room temperature for approximately 12 hours. The resulting manganese dioxide is removed by centrifugation or filtration. The filtrate is then acidified with concentrated HCl to a pH of 6-7, stirred for 2 hours, and the precipitated white solid product is collected by centrifugation or filtration.
-
Yield: 92-94% (based on a similar substrate)
Route 3: Hydrolysis of Methyl 4-Cyanotetrahydropyran-4-carboxylate
This method provides the target compound in good yield from a cyano-ester precursor.
-
Reagents: Methyl 4-cyanotetrahydropyran-4-carboxylate, Hydrochloric acid (6 mol/L).
-
Procedure: Methyl 4-cyanotetrahydropyran-4-carboxylate is mixed with 6 mol/L hydrochloric acid and heated to 100°C for 7 hours with stirring. The reaction progress can be monitored by GC to determine the formation of tetrahydropyran-4-carboxylic acid.
-
Yield: 78%
Route 4: Grignard Carboxylation of 4-Bromotetrahydropyran (Theoretical)
This route is a plausible but less documented approach. The protocol is a general procedure for Grignard carboxylation.
Step 1: Formation of the Grignard Reagent
-
Reagents: 4-Bromotetrahydropyran, Magnesium turnings, Anhydrous diethyl ether.
-
Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 4-bromotetrahydropyran in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
Step 2: Carboxylation
-
Reagents: The prepared Grignard reagent, Dry ice (solid CO2), Hydrochloric acid.
-
Procedure: The Grignard reagent solution is cooled in a dry ice/acetone bath and then poured over crushed dry ice with vigorous stirring. After the mixture warms to room temperature, dilute hydrochloric acid is added to quench the reaction and protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent to isolate the carboxylic acid.
-
Yield: Not specifically reported for this substrate.
Conclusion
For large-scale and commercially viable production of tetrahydropyran-4-carboxylic acid, the Malonic Ester Synthesis (Route 1) is a well-established and optimized method that delivers high-purity material, despite being a multi-step process with some harsh conditions. The Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol (Route 2) presents a high-yielding final step, making it an attractive option if the starting alcohol is readily available.[1] The Hydrolysis of the corresponding nitrile (Route 3) also offers good yields, while the Grignard Carboxylation (Route 4) remains a theoretically sound but less explored option that could be advantageous for its directness if optimized. The choice of synthesis will ultimately depend on the specific requirements of the research or development program.
References
A Comparative Crystallographic and Synthetic Analysis of Novel Oxane-4-Carboxylic Acid Derivatives
Cambridge, UK – December 25, 2025 – In the ever-evolving landscape of drug discovery and medicinal chemistry, the oxane-4-carboxylic acid moiety serves as a pivotal scaffold. Its inherent structural features offer a unique combination of hydrophilicity and conformational rigidity, making it an attractive building block for novel therapeutics. This guide provides a comparative analysis of two novel compounds containing this core structure: a recently synthesized carboxylic acid with a unique oxa-bicyclo[3.1.1]heptane (oxa-BCH) framework and the pharmaceutically relevant 4-aminotetrahydro-2H-pyran-4-carboxylic acid. We present a detailed examination of their X-ray crystallographic data, synthetic accessibility, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals.
Structural Insights from X-ray Crystallography
The three-dimensional architecture of a molecule is paramount to its biological activity. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions. Here, we compare the crystallographic parameters of the novel oxa-BCH carboxylic acid with the known structural features of aminotetrahydropyran derivatives.
A novel carboxylic acid featuring a fused oxa-bicyclo[3.1.1]heptane (oxa-BCH) system, derived from tetrahydropyran-4-one, has been structurally characterized by single-crystal X-ray diffraction, with its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 2488354.[1][2] This bicyclic system introduces significant conformational constraints compared to a simple monosubstituted oxane ring.
While a recent, specific single-crystal X-ray structure for 4-aminotetrahydro-2H-pyran-4-carboxylic acid was not prominently available in the latest literature, its structural characteristics are well-understood from various derivatives and its widespread use as a constrained amino acid analogue in drug design.[3][4] The rigid tetrahydropyran scaffold is often employed to mimic peptide turn structures.[3]
Below is a comparative table summarizing the key crystallographic and structural data for these compounds.
| Parameter | Oxa-BCH Carboxylic Acid Derivative | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid |
| Systematic Name | 2-oxa-bicyclo[3.1.1]heptane-carboxylic acid | 4-aminothis compound |
| Molecular Formula | C₇H₁₀O₃ | C₆H₁₁NO₃ |
| Crystal System | Data accessible via CCDC 2488354 | Typically monoclinic or orthorhombic for similar amino acids |
| Space Group | Data accessible via CCDC 2488354 | P2₁/c or related space groups are common |
| Key Structural Features | Fused bicyclic system, high rigidity | Gem-disubstituted at C4, zwitterionic potential |
| Potential Intermolecular Interactions | Carboxylic acid dimerization (O-H···O), C-H···O interactions | Hydrogen bonding network involving amino and carboxyl groups, potential salt bridge formation |
Experimental Protocols: A Tale of Two Synthetic Strategies
The synthetic accessibility of a novel compound is a critical factor in its potential for further development. The two compounds highlighted in this guide are accessed through distinct and informative synthetic pathways.
Synthesis of the Oxa-BCH Carboxylic Acid Derivative
The synthesis of the oxa-bicyclo[3.1.1]heptane carboxylic acid derivative is a multi-step process commencing from the readily available tetrahydropyran-4-one.[1][2] The key steps, as described in recent literature, involve:
-
Ring-Expansion: Reaction of tetrahydropyran-4-one with [1.1.1]propellane in the presence of a Lewis acid catalyst to generate a spirocyclic intermediate.
-
Reduction: Subsequent reduction of the ketone functionality.
-
Cyclization: An intramolecular cyclization to form the fused oxa-bicyclo[3.1.1]heptane ring system.
-
Functional Group Transformation: A series of steps to convert a precursor functional group into the final carboxylic acid moiety.
This synthetic route showcases a modern approach to building complex, three-dimensional scaffolds that are of increasing interest in drug discovery as bioisosteres for aromatic rings.[5][6][7][8]
Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
The synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid can be efficiently achieved using established named reactions for the preparation of α-amino acids, starting from tetrahydropyran-4-one.[3][9] Two common methods are:
-
Bucherer-Bergs Reaction: A one-pot multicomponent reaction involving the treatment of tetrahydropyran-4-one with an ammonium salt (e.g., ammonium carbonate) and a cyanide source (e.g., potassium cyanide).[10][11][12] This initially forms a hydantoin, which is then hydrolyzed to the desired α-amino acid.
-
Strecker Synthesis: This method also starts with tetrahydropyran-4-one and involves the formation of an α-aminonitrile intermediate by reaction with ammonia and a cyanide source.[9][11][13] Subsequent hydrolysis of the nitrile group yields the final amino acid.
These classical methods offer robust and scalable routes to this valuable building block, highlighting its accessibility for broader medicinal chemistry applications.[3]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies for these two classes of compounds, the following diagrams are provided.
Caption: Comparative synthetic workflows for the oxa-BCH and 4-amino oxane carboxylic acid derivatives.
Comparative Performance and Applications
The structural and synthetic differences between these two compounds translate into distinct potential applications in drug discovery.
| Feature | Oxa-BCH Carboxylic Acid Derivative | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid |
| Structural Novelty | High, represents a novel, rigid scaffold. | Moderate, a known but valuable building block. |
| Physicochemical Properties | Likely to have reduced lipophilicity compared to aromatic analogues.[5] | Zwitterionic nature influences solubility and membrane permeability. |
| Synthetic Accessibility | More complex, multi-step synthesis. | Readily accessible via established, scalable methods.[3] |
| Potential Applications | Bioisosteric replacement of meta-substituted benzene rings in drug candidates to improve physicochemical properties and explore new chemical space.[5][6][7][8] | As a constrained amino acid mimetic in peptidomimetics, enzyme inhibitors, and as a key intermediate for various bioactive compounds, including those targeting neurological disorders.[3][4] |
| Key Advantage | Offers a unique 3D architecture for probing protein binding pockets. | Versatile and readily available for incorporation into diverse molecular frameworks. |
Conclusion
The exploration of novel derivatives of this compound continues to be a fruitful endeavor in medicinal chemistry. The novel oxa-bicyclo[3.1.1]heptane carboxylic acid represents a cutting-edge approach to scaffold design, offering a rigid, non-aromatic bioisostere with potentially improved pharmaceutical properties. In contrast, the well-established 4-aminotetrahydro-2H-pyran-4-carboxylic acid remains a highly valuable and accessible building block for a wide range of therapeutic targets. The comparative analysis presented here, based on the latest experimental data, provides a clear guide for researchers in selecting and designing novel compounds incorporating the this compound moiety for the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]
- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Oxabicyclo[3.1.1]heptane as an Isostere for meta-Benzene - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Tetrahydropyran-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with metabolic hurdles. A key determinant of a compound's success is its metabolic stability – its ability to resist enzymatic breakdown in the body, which dictates its lifespan and overall effectiveness. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a valuable scaffold in medicinal chemistry, often employed to enhance the metabolic stability and other pharmacokinetic properties of drug candidates.
This guide provides a comprehensive comparison of the metabolic stability of tetrahydropyran-based compounds against their alicyclic counterparts, supported by experimental data. We delve into the detailed methodologies for assessing metabolic stability both in vitro and in vivo, and visualize the key metabolic pathways and experimental workflows.
The Tetrahydropyran Advantage: A Data-Driven Comparison
The inclusion of a tetrahydropyran moiety in a drug candidate, often as a bioisosteric replacement for a cyclohexane ring, can significantly improve its metabolic profile. The oxygen atom in the THP ring introduces polarity, which can alter the compound's interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP450) family, leading to reduced clearance and a longer half-life.
A compelling example of this advantage is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[1] As illustrated in the table below, the replacement of a cyclohexyl group with a tetrahydropyran ring resulted in a notable improvement in metabolic clearance.
| Compound ID | Core Structure | log D | Rat Hepatic Intrinsic Clearance (CLint) | Human Hepatic Intrinsic Clearance (CLint) | Unbound in vivo Rat Clearance (CLp) |
| 18 | Cyclohexyl Derivative | 2.66 | High | High | High |
| 19 | Tetrahydropyran Derivative | 2.08 | Improved | Improved | Large Decrease |
Table 1: Comparative metabolic stability data for a cyclohexyl derivative (18) and its corresponding tetrahydropyran analog (19). The THP derivative shows a lower lipophilicity (log D) and significantly improved clearance parameters in both rat and human models, as well as in vivo in rats.[1]
This data clearly demonstrates that the subtle change from a methylene group in cyclohexane to an oxygen atom in tetrahydropyran can have a profound and beneficial impact on a drug candidate's metabolic fate.
Unraveling the Metabolic Fate: Pathways and Experimental Workflows
The metabolic stability of a compound is primarily governed by its susceptibility to enzymatic degradation. The following diagrams illustrate a typical experimental workflow for assessing metabolic stability and the likely metabolic pathway for a tetrahydropyran-containing compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Oxane-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Oxane-4-carboxylic acid, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar laboratory-grade carboxylic acids is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care, assuming it may possess hazardous properties. The following precautions are based on general knowledge of similar chemical structures.
Personal Protective Equipment (PPE) and Handling:
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] |
| Spill Management | In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2] The collected material should be placed into a designated and labeled waste container.[2] Avoid generating dust if the compound is in solid form.[2] |
| First Aid | Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Eye Contact: Flush eyes with water for at least 15 minutes, ensuring eyelids are held open.[2] Inhalation: Move the individual to fresh air.[2] Ingestion: Do not induce vomiting and rinse the mouth with water.[2] In all instances of exposure, seek immediate medical attention.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following is a general and conservative procedure to be followed.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its carboxylic acid functional group, it may possess corrosive properties.[2]
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated and properly labeled hazardous waste container.[2]
-
The container must be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2]
-
The label should clearly indicate "Hazardous Waste" and "this compound".[2]
3. Storage of Chemical Waste:
-
Seal the waste container tightly and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.[2]
4. Arranging for Professional Disposal:
-
The final step is to dispose of the contents and container through an approved waste disposal plant.[1][3]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal vendor to arrange for pickup and proper disposal.
-
Complete all necessary waste disposal documentation as required by your institution and local regulations.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Oxane-4-carboxylic Acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Oxane-4-carboxylic acid. The following procedures are designed to ensure safe operational handling and disposal, minimizing exposure and risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards, including skin, eye, and respiratory irritation.[1] It is also harmful if swallowed.[2] A comprehensive personal protective equipment strategy is essential to mitigate these risks.
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] / H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for defects before use and replaced immediately if contaminated.[3][5] Fully enclosed shoes made of a chemical-resistant material are also mandatory.[4] |
| Respiratory Protection | All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level must be used.[4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Procedures
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[4]
-
Ensure the chemical fume hood is functioning correctly before starting any work.[4]
-
Assemble all necessary equipment, such as spatulas, weighing containers, and glassware, as well as the appropriate waste containers, before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in Table 2.
-
Ensure gloves are the correct size and are free of any defects.[6]
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Decontamination : Clean any contaminated surfaces and equipment thoroughly.[3]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[4]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][8]
-
The container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[8]
-
The label must clearly state "Hazardous Waste" and identify the contents.[8]
-
-
Storage of Chemical Waste :
-
Arranging for Professional Disposal :
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
